2,6-Dichloropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCESLWCVAQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200748 | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52764-11-1 | |
| Record name | 2,6-Dichloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052764111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol
CAS Number: 52764-11-1
This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a potential synthetic route, and relevant safety information.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical structure and key properties are summarized in the tables below.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 52764-11-1[1] |
| Molecular Formula | C₅H₃Cl₂NO[1] |
| Molecular Weight | 163.99 g/mol [1] |
| InChI | InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H[1] |
| InChIKey | CDDCESLWCVAQMG-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=NC(=C1O)Cl)Cl[1] |
| Physical Property | Value |
| Appearance | White solid (Predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
A plausible synthetic route to this compound involves the diazotization of its amino precursor, 3-amino-2,6-dichloropyridine. This common organic reaction transforms a primary aromatic amine into a diazonium salt, which can then be hydrolyzed to the corresponding hydroxyl compound.
Conceptual Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
1. Diazotization of 3-Amino-2,6-dichloropyridine (Conceptual)
-
Materials:
-
3-Amino-2,6-dichloropyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Distilled water
-
Ice
-
-
Procedure:
-
Dissolve 3-amino-2,6-dichloropyridine in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
2. Hydrolysis of the Diazonium Salt (Conceptual)
-
Procedure:
-
Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution of a non-nucleophilic acid (e.g., dilute sulfuric acid).
-
The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the corresponding phenol (this compound).
-
After the evolution of nitrogen gas ceases, cool the reaction mixture.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extracts should be washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, based on the analysis of related compounds, the following are expected spectral characteristics.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as two distinct signals in the downfield region. The hydroxyl proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Five distinct signals for the five carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine atoms would be significantly deshielded. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group is expected. Characteristic C-Cl stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms would be observed. |
Applications in Drug Development
Pyridine derivatives are important intermediates in the pharmaceutical and medicinal chemistry fields. They are used in the synthesis of a wide range of compounds with potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The unique substitution pattern of this compound makes it a potential building block for the synthesis of novel bioactive molecules.
Potential Research Workflow
Caption: Drug discovery workflow with this compound.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Code |
| Harmful if swallowed | H302[1] |
| Causes skin irritation | H315[1] |
| Causes serious eye irritation | H319[1] |
| May cause respiratory irritation | H335[1] |
References
An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 2,6-Dichloropyridin-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data from structurally related molecules to provide a predictive framework for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of chloro- and hydroxyl- functional groups to the pyridine ring can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. This guide summarizes the known information about this compound and provides detailed theoretical and comparative data to facilitate its synthesis and characterization.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from established chemical databases.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 52764-11-1 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC(=C1O)Cl)Cl | |
| InChI Key | CDDCESLWCVAQMG-UHFFFAOYSA-N | [1] |
Proposed Synthesis
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 3-Amino-2,6-dichloropyridine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-2,6-dichloropyridine in a suitable acidic medium, such as a dilute solution of sulfuric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine. Maintain the temperature of the reaction mixture strictly between 0-5 °C to ensure the stability of the diazonium salt intermediate.
-
Continue stirring for an additional 30 minutes at the same temperature after the addition of sodium nitrite is complete to ensure the full conversion of the primary amine to the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Gently warm the reaction mixture containing the freshly prepared 2,6-dichloropyridine-3-diazonium salt. The hydrolysis is typically achieved by heating the aqueous acidic solution.
-
Nitrogen gas will be evolved as the diazonium group is replaced by a hydroxyl group. The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution or can be extracted using a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for this compound is not available in the public domain. The following tables provide predicted data based on the analysis of its structural features and comparison with related compounds like 2,6-dichloropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.5 | Doublet | 1H |
| Aromatic CH | 7.5 - 8.0 | Doublet | 1H |
| OH | 9.0 - 11.0 | Broad Singlet | 1H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 148 - 152 |
| C-OH | 155 - 160 |
| C-H | 120 - 125 |
| C-H | 135 - 140 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-O stretch | 1200 - 1300 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 163, 165, 167 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks should have an approximate ratio of 9:6:1. |
| [M-H]⁺ | 162, 164, 166 | Loss of a hydrogen atom. |
| [M-Cl]⁺ | 128, 130 | Loss of a chlorine atom. |
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. This represents a significant knowledge gap and an opportunity for future research. The structural similarity to other biologically active pyridine derivatives suggests that this compound could be a candidate for screening in various biological assays.
Safety and Handling
This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide has consolidated the available information on the molecular structure and properties of this compound. While a plausible synthetic route has been proposed, there is a clear need for experimental validation and characterization. The complete absence of data on its biological activity presents a significant opportunity for future research to explore the potential of this compound in drug discovery and other applications. The predictive spectroscopic data provided herein should serve as a useful reference for researchers undertaking the synthesis and characterization of this molecule.
References
An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of two chlorine atoms and a hydroxyl group on the pyridine ring, make it an intriguing building block for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential roles in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize its key physical and chemical characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52764-11-1 | PubChem[1] |
| Molecular Formula | C₅H₃Cl₂NO | PubChem[1] |
| Molecular Weight | 163.99 g/mol | PubChem[1] |
| Appearance | White to pink or grayish-white crystalline powder (Predicted for 2,6-Dichloropyridine) | ChemicalBook[2] |
| Melting Point | 140-143 °C (literature value for the related 2,6-Dichloropyridine-3-carboxylic acid) | Sigma-Aldrich |
| Boiling Point | 211 °C (for 2,6-Dichloropyridine) | Wikipedia[3], ChemicalBook[2] |
| Solubility | Soluble in methanol (50 mg/mL, clear for 2,6-Dichloropyridine) | ChemicalBook[2] |
| pKa | -3.02 ± 0.10 (Predicted for 2,6-Dichloropyridine) | ChemicalBook[2] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 162.959169 g/mol | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route to this compound could involve the following conceptual steps:
Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Related Dichloropyridine Derivative
While a specific protocol for this compound is unavailable, the following is an example of a typical synthesis of a dichlorinated pyridine, which can be adapted by a skilled chemist. This protocol describes the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine.[4][5][6]
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid
-
Potassium Nitrate or Nitric Acid
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, add concentrated sulfuric acid at room temperature.
-
Slowly add 2,6-dichloropyridine to the sulfuric acid with stirring.
-
Gradually add potassium nitrate or a mixture of nitric acid and sulfuric acid to the reaction mixture, maintaining a controlled temperature.
-
After the addition is complete, continue stirring for a specified period.
-
Slowly raise the temperature of the reaction mixture and maintain it for several hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried to yield the desired product.
Note: This is a generalized procedure and the specific quantities, reaction times, and temperatures would need to be optimized for the synthesis of this compound.
Reactivity
The reactivity of this compound is influenced by the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen, as well as the presence of the hydroxyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes this compound a valuable precursor for introducing various nucleophiles at these positions.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, allowing for further functionalization of the molecule.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the hydroxyl group is an activating, ortho-, para-directing group, which may influence the regioselectivity of electrophilic attack, although the strong deactivating effect of the chlorine atoms and the pyridine nitrogen will likely dominate.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show two signals in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. |
| ¹³C NMR | The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms (C2 and C6) and the hydroxyl group (C3) will show characteristic downfield shifts. |
| FTIR | The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-Cl stretching vibrations are expected in the fingerprint region. Aromatic C-H and C=C/C=N stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.[7] |
Experimental Protocol for Spectroscopic Analysis
The following outlines a general procedure for acquiring spectroscopic data for a compound like this compound.
References
- 1. This compound | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]
- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Synthesis of 2,6-Dichloropyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloropyridin-3-ol, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing with the nitration of 2,6-dichloropyridine, followed by reduction of the resulting nitro compound to an amine, and concluding with a diazotization and hydrolysis sequence to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from commercially available 2,6-dichloropyridine. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key parameters such as reactant quantities, yields, and product characteristics.
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
The initial step involves the electrophilic nitration of the pyridine ring at the 3-position. This is typically achieved using a mixture of concentrated sulfuric acid and a nitrating agent.
Experimental Protocol:
A variety of nitrating agents and conditions have been reported. A common procedure involves the use of nitric acid in the presence of oleum or sulfuric acid.[1]
-
To a flask equipped with a stirrer and cooled in an ice bath (0 °C), add 100 g of 65% oleum.
-
Slowly add 29.6 g (0.20 mol) of 2,6-dichloropyridine to the oleum with stirring.
-
Over a period of 20 minutes, add 19.4 g (0.30 mol) of white fuming nitric acid (97.2% assay) to the mixture, maintaining the temperature between 8 °C and 15 °C.
-
After the addition is complete, heat the reaction mixture to a temperature between 68 °C and 134 °C for 5.5 hours.
-
Cool the reaction mixture and carefully pour it into 800 g of ice water to precipitate the product.
-
Filter the solid precipitate and wash it with water to remove residual acids.
-
Dry the product to obtain 2,6-dichloro-3-nitropyridine.
Quantitative Data for Nitration:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Melting Point (°C) | Purity (%) |
| 2,6-Dichloropyridine | 147.99 | 0.20 | 29.6 | - | - | 99.8 |
| White Fuming Nitric Acid | 63.01 | 0.30 | 19.4 | - | - | 97.2 |
| 2,6-Dichloro-3-nitropyridine | 192.99 | - | - | 73.2-77 | 51-55 | - |
Table 1: Summary of quantitative data for the nitration of 2,6-dichloropyridine.[1]
Reaction Workflow:
Caption: Workflow for the nitration of 2,6-dichloropyridine.
Step 2: Reduction of 2,6-Dichloro-3-nitropyridine to 3-Amino-2,6-dichloropyridine
The nitro group of 2,6-dichloro-3-nitropyridine is reduced to a primary amine in this step. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve 2,6-dichloro-3-nitropyridine in a solvent such as methanol or ethanol.
-
Add a catalytic amount of 5% or 10% Palladium on activated carbon (Pd/C).
-
The reaction vessel is sealed and flushed with hydrogen gas.
-
The mixture is stirred at room temperature under a hydrogen atmosphere (typically 1 atm, but can be higher) for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 3-amino-2,6-dichloropyridine.
Quantitative Data for Reduction:
| Reactant/Product | Molecular Weight ( g/mol ) | Starting Moles (mol) | Expected Product Mass (g) | Typical Yield Range (%) |
| 2,6-Dichloro-3-nitropyridine | 192.99 | 1.0 | - | - |
| 3-Amino-2,6-dichloropyridine | 163.00 | - | 163.00 | 85-95 |
Table 2: Estimated quantitative data for the reduction of 2,6-dichloro-3-nitropyridine.
Reaction Workflow:
References
An In-Depth Technical Guide to 2,6-Dichloropyridin-3-ol
IUPAC Name: 2,6-dichloropyridin-3-ol
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, plausible synthetic approaches, and potential applications, with a focus on data presentation and experimental context.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, its properties can be estimated based on data for structurally similar compounds, such as 2,6-dichloropyridine. The following table summarizes key physicochemical and spectroscopic information.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | --- |
| Molecular Weight | 163.99 g/mol | --- |
| Appearance | White solid (predicted) | [1] |
| Melting Point | 86–89 °C (for 2,6-dichloropyridine) | [1] |
| Boiling Point | 211–212 °C (for 2,6-dichloropyridine) | [1] |
| ¹H NMR (ppm) | Aromatic protons expected in the 6.0 - 9.5 ppm range. | [2] |
| ¹³C NMR (ppm) | Aromatic carbons expected in the 120 - 160 ppm range. | [2] |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C-Cl, C=C, C-N, and O-H bonds are expected. | [3] |
| Mass Spectrometry | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. | [4] |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
A common strategy for introducing chloro-substituents to a pyridine ring is through direct chlorination at high temperatures or through a diazotization reaction of an aminopyridine precursor followed by a Sandmeyer-type reaction. Subsequent hydroxylation can be achieved through nucleophilic aromatic substitution.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a 2,6-Dichloropyridine Derivative (for reference)
The following protocol for the synthesis of 2,6-dichloropyridine from 2-chloropyridine illustrates a relevant chlorination procedure.[5][6]
Materials:
-
2-chloropyridine
-
Chlorine gas
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 2-chloropyridine.
-
Seal the reactor and heat to a temperature between 160-190°C.
-
Introduce chlorine gas at a controlled rate while monitoring the pressure.
-
Allow the reaction to proceed for several hours.
-
After completion, cool the reactor and safely vent excess chlorine.
-
Neutralize the crude reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by fractional distillation or column chromatography.
Reactivity and Potential Signaling Pathway Interactions
The reactivity of the 2,6-dichloropyridine scaffold is well-documented, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions.[7][8][9][10] The electron-withdrawing nature of the pyridine nitrogen activates these positions for attack by nucleophiles. The presence of a hydroxyl group at the 3-position is expected to further influence the electronic properties of the ring, potentially modulating its reactivity and biological interactions.
While no specific signaling pathways involving this compound have been elucidated, the pyridine scaffold is a common motif in many biologically active molecules that interact with various cellular targets, including kinases.[11][12][13][14]
Caption: Hypothetical interaction of this compound with a kinase signaling pathway.
Applications in Drug Development
Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[13][14] Dichloropyridine derivatives, in particular, serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,6-dichloropyridine is a precursor to the antibiotic enoxacin and the antifungal liranaftate.[1]
The unique substitution pattern of this compound, featuring both chloro and hydroxyl groups, presents opportunities for further functionalization to generate libraries of novel compounds for biological screening. The development of structure-activity relationships (SAR) for such derivatives could lead to the identification of potent and selective modulators of various biological targets.[11][12][15][16]
Conclusion and Limitations
This compound is a halogenated pyridine with potential as a building block in the synthesis of novel chemical entities for drug discovery and development. While its IUPAC name is established, detailed experimental data, including specific synthesis protocols and comprehensive characterization, are not widely available in peer-reviewed literature. The information presented in this guide is based on data from structurally related compounds and established principles of heterocyclic chemistry. Further research is required to fully elucidate the properties, reactivity, and biological activity of this compound.
References
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of the potential biological significance of the dichloropyridine scaffold.
SMILES Notation: C1=CC(=NC(=C1O)Cl)Cl[1]
Physicochemical and Computed Properties
The following tables summarize the key physicochemical and computed properties for this compound. This data is essential for understanding its behavior in biological and chemical systems.
Table 1: Chemical Identifiers and Molecular Properties [1]
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | C1=CC(=NC(=C1O)Cl)Cl |
| InChI | InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |
| InChIKey | CDDCESLWCVAQMG-UHFFFAOYSA-N |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| Monoisotopic Mass | 162.9591691 Da |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 162.9591691 Da |
| Topological Polar Surface Area | 33.1 Ų |
| Heavy Atom Count | 9 |
| Complexity | 142 |
Proposed Synthetic Pathway and Experimental Protocols
The overall proposed synthetic workflow is as follows:
Caption: Proposed multi-step synthesis of this compound.
Step 1: Nitration of 2,6-Dichloropyridine
This procedure details the synthesis of 2,6-dichloro-3-nitropyridine, a key intermediate. The protocol is adapted from established methods for the nitration of dichloropyridines.[2][3][4][5]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice bath to 0°C.
-
Addition of Reactant: Slowly add 2,6-dichloropyridine (e.g., 5 g, 0.033 mol) portion-wise to the stirred, cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Addition of Nitrating Agent: Add fuming nitric acid (e.g., 10 mL) dropwise via the dropping funnel. Maintain the reaction temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 65°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, 2,6-dichloro-3-nitropyridine, is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Dry the product under vacuum. The crude product can be further purified by column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system to yield the pure 2,6-dichloro-3-nitropyridine.[2]
Step 2: Reduction of 2,6-Dichloro-3-nitropyridine
This step involves the reduction of the nitro group to an amine, yielding 2,6-dichloro-3-aminopyridine. The protocol is based on standard methods for the reduction of aromatic nitro compounds using iron powder.[6]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 2,6-dichloro-3-nitropyridine (e.g., 0.05 mol), reduced iron powder (e.g., 3 equivalents), 95% ethanol (e.g., 40 mL), and water (e.g., 10 mL).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux on a steam bath for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: While hot, filter the reaction mixture to remove the iron sludge. Wash the iron residue with hot 95% ethanol.
-
Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting residue, crude 2,6-dichloro-3-aminopyridine, can be recrystallized from water or another suitable solvent to yield the purified product.
Step 3: Diazotization and Hydrolysis to this compound
The final step is the conversion of the amino group of 2,6-dichloro-3-aminopyridine to a hydroxyl group via a diazonium salt intermediate. This is a well-established transformation, often referred to as a Sandmeyer-type reaction.[7][8][9]
Experimental Protocol:
-
Diazotization:
-
Dissolve 2,6-dichloro-3-aminopyridine in an aqueous solution of sulfuric acid (e.g., 2 M) and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. The temperature should be strictly maintained below 5°C to ensure the stability of the diazonium salt. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
-
Hydrolysis of the Diazonium Salt:
-
After the diazotization is complete, the reaction mixture containing the diazonium salt is gently heated to approximately 50-60°C. The decomposition of the diazonium salt is typically accompanied by the evolution of nitrogen gas.
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product, this compound, with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Biological Activity and Drug Development Context
While specific biological assays and signaling pathway data for this compound are not available in the public domain, the substituted pyridine scaffold is a cornerstone in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[10]
The logical relationship for the development of bioactive pyridine derivatives can be visualized as follows:
Caption: Logical flow of structure-activity relationships in pyridine-based drug design.
The chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound significantly influence the electron distribution of the aromatic system, which can be crucial for its interaction with biological targets. The hydroxyl group at the 3-position provides a hydrogen bond donor and acceptor, which can be vital for binding to the active sites of enzymes or receptors. Therefore, this compound represents a valuable building block for creating libraries of compounds for screening in various disease models.
Safety and Handling
Table 3: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: The experimental protocols described herein are based on established chemical literature for analogous compounds and are provided for informational purposes for qualified researchers. These procedures have not been independently validated for the specific synthesis of this compound and should be performed with all necessary safety precautions and after a thorough risk assessment.
References
- 1. This compound | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dichloropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloropyridin-3-ol, a chlorinated pyridinol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted values and data from the closely related compound, 2,6-dichloropyridine. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its analogues.
Molecular Structure and Properties
This compound has the chemical formula C₅H₃Cl₂NO and a molecular weight of approximately 163.99 g/mol [1]. The presence of two chlorine atoms and a hydroxyl group on the pyridine ring significantly influences its electronic and spectroscopic properties.
Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.1 - 7.3 | Doublet (d) | ~8-9 |
| H-5 | 6.8 - 7.0 | Doublet (d) | ~8-9 |
| OH | 5.0 - 6.0 | Broad Singlet (br s) | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-3 | ~150 |
| C-4 | ~120 |
| C-5 | ~115 |
| C-6 | ~145 |
Note: These are estimated chemical shifts. Actual values can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch (hydroxyl group) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 1550-1600 | Strong | C=C and C=N stretching (pyridine ring) |
| 1200-1300 | Strong | C-O stretch (hydroxyl group) |
| 700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 163 | 100% | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 165 | ~65% | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 167 | ~10% | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
Note: The relative intensities of the isotopic peaks are approximate.
Experimental Protocols
The following are general protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the solvent signal or an internal standard.
IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection via a gas chromatograph (GC-MS) can be used.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
References
In-Depth Technical Guide: Safety Data for 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for 2,6-Dichloropyridin-3-ol (CAS No. 52764-11-1). The information is compiled from various chemical and safety databases to ensure a thorough understanding of the compound's properties and associated hazards. This document is intended to be a critical resource for professionals handling this substance in research and development settings.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding the compound's behavior under various experimental and storage conditions.
| Property | Value |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| Density | 1.561 g/cm³ |
| Boiling Point | 353.4 °C at 760 mmHg |
| Flash Point | 167.5 °C |
| LogP (Octanol-Water Partition Coefficient) | 2.094 |
| Refractive Index | 1.602 |
| Storage Condition | 2-8°C |
Toxicological Information and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the GHS classifications are typically determined through standardized testing methodologies recognized by international regulatory bodies. A general description of these methods is provided below.
-
Acute Oral Toxicity (Category 4): This classification is generally determined by studies such as the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve the administration of the substance to animals (usually rats) to determine the dose at which adverse effects or mortality occurs.
-
Skin Irritation (Category 2): This is typically assessed using in vivo methods like the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The test substance is applied to the shaved skin of an animal (often a rabbit) and the site is observed for signs of erythema (redness) and edema (swelling). In vitro methods using reconstructed human epidermis are also increasingly used.
-
Eye Irritation (Category 2): The potential for eye irritation is commonly evaluated using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to the eye of an animal (historically, the Draize test in rabbits). Alternative in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437), are also employed to reduce animal testing.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): This classification is based on evidence of transient irritant effects on the respiratory tract. Data can be derived from animal studies observing clinical signs of respiratory irritation following exposure, or from human experience and case reports.
Hazard Identification and Risk Mitigation
The following diagram illustrates the logical flow from hazard identification based on GHS classifications to the implementation of appropriate risk mitigation strategies in a laboratory setting.
Caption: Hazard identification to risk mitigation workflow.
Safe Handling and Emergency Procedures
Given the hazards associated with this compound, a stringent safe handling protocol is mandatory. The following workflow outlines the key steps for handling this compound in a laboratory environment. While a specific Safety Data Sheet for this compound is not available, the following recommendations are based on best practices for handling chemicals with similar hazard profiles.
Caption: Laboratory safe handling workflow.
First Aid Measures (General Recommendations):
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Firefighting Measures (General Recommendations):
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is crucial to consult all available safety information and to conduct a thorough risk assessment before handling this chemical. Always adhere to your institution's safety protocols and guidelines.
References
Reactivity of 2,6-Dichloropyridin-3-ol: An In-depth Technical Guide
Introduction: 2,6-Dichloropyridin-3-ol is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure features a pyridine ring substituted with two chlorine atoms and a hydroxyl group, offering multiple reactive sites for chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring susceptible to nucleophilic attack, while the hydroxyl group can undergo its own set of reactions and influence the regioselectivity of substitutions on the ring. This guide provides a comprehensive overview of the reactivity of this compound with common reagents, supported by quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction pathways and workflows.
Core Reactivity Profile
The chemical behavior of this compound is dictated by three key structural features:
-
The Phenolic Hydroxyl Group: The acidic proton of the -OH group can be easily removed by a base, forming a highly nucleophilic pyridinoxide. The oxygen atom itself can also act as a nucleophile or be derivatized through various reactions.
-
Chlorine Atoms at C2 and C6: These positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. They are also primary sites for palladium-catalyzed cross-coupling reactions.
-
The Pyridine Ring: The pyridine ring is generally electron-deficient. The hydroxyl group is an activating, ortho, para-directing group for electrophilic aromatic substitution, while the chlorine atoms are deactivating but also ortho, para-directing. This interplay of electronic effects governs the regioselectivity of substitution reactions.
Reactions at the Hydroxyl Group
The hydroxyl group is a primary site for functionalization, typically through alkylation or acylation to form ethers and esters, respectively.
O-Alkylation
O-alkylation, such as in the Williamson ether synthesis, proceeds by deprotonating the hydroxyl group with a suitable base (e.g., NaH, K2CO3) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
O-Acylation
O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine or triethylamine, to form an ester.[1] Acetyl groups are common protecting groups for hydroxyl functionalities and are stable under acidic and oxidative conditions.[2]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a variety of nucleophiles. The pyridine nitrogen activates these positions for nucleophilic attack.[3] While the hydroxyl group is electronically donating, the overall electron-deficient nature of the ring still permits SNAr reactions, which are often facilitated by heating.[3] Common nucleophiles include amines, alkoxides, and thiols.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds of this compound are suitable handles for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. For many of these reactions, it may be necessary to first protect the hydroxyl group to prevent interference with the catalyst or reagents.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4][5] The use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields with less reactive aryl chlorides.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine.[7] This reaction has become a fundamental tool in organic synthesis due to its wide substrate scope and functional group tolerance.[8] The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency.[9][10]
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic attack, the strong activating and directing effects of the hydroxyl group can enable substitution at the C4 and C5 positions. The nitration of the parent 2,6-dichloropyridine, for instance, occurs at the 3-position, demonstrating that electrophilic substitution is feasible.[11][12] For this compound, the hydroxyl group directs ortho (to C2 and C4) and para (to C6). Since C2 and C6 are already substituted, electrophilic attack would be predicted to occur at the C4 position.
Quantitative Data Summary
The following tables summarize typical reaction conditions for key transformations. As specific data for this compound is limited in the literature, the conditions are based on well-established protocols for the closely related 2,6-dichloropyridine. Yields are representative estimates and may vary.
Table 1: O-Alkylation & O-Acylation of the Hydroxyl Group
| Reaction | Reagent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| O-Benzylation | Benzyl Bromide | NaH | DMF | Room Temp. | Good to Excellent |
| O-Acetylation | Acetic Anhydride | Pyridine | DCM | 0°C to Room Temp. | Excellent |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane/H2O | 80-120 | Moderate to Good |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 (1-2) | BINAP (1-3) | NaOtBu | Toluene | 80-110 | Moderate to Good |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the functionalization of this compound. Note: Reactions involving the C-Cl bonds may require prior protection of the hydroxyl group (e.g., as a benzyl ether).
Protocol 1: General Procedure for O-Benzylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Alkylation: Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Acetylation
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in dry pyridine under an inert atmosphere.[1]
-
Acylation: Cool the solution to 0°C and add acetic anhydride (1.5 equiv.) dropwise.[1]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[1]
-
Quenching and Work-up: Quench the reaction by adding methanol. Co-evaporate the mixture with toluene. Dilute the residue with dichloromethane (DCM) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[1]
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired ester.[1]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the O-protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).[6]
-
Reaction: Stir the reaction mixture at the specified temperature (typically 80-120°C) for the required time, monitoring progress by TLC or LC-MS.[6]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Reactivity Map of this compound
Caption: General reactivity map for this compound.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Generalized workflow for cross-coupling experiments.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 12. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
In-depth Technical Guide: Potential Biological Activity of 2,6-Dichloropyridin-3-ol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 2,6-Dichloropyridin-3-ol
Executive Summary
This technical guide provides a comprehensive overview of the currently available scientific literature regarding the potential biological activity of the chemical compound this compound. Despite a thorough and systematic search of established scientific databases and literature, there is a notable absence of published research detailing the specific biological effects, mechanisms of action, or potential therapeutic applications of this molecule. While data exists for structurally related compounds, such as various substituted pyridine derivatives, this information cannot be directly extrapolated to this compound. This document outlines the current knowledge gap and suggests potential avenues for future research to elucidate the pharmacological profile of this compound.
Introduction
This compound is a halogenated pyridinol derivative. The pyridine scaffold is a common motif in many biologically active compounds and approved pharmaceutical agents, exhibiting a wide range of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of chlorine substituents and a hydroxyl group on the pyridine ring of this compound suggests the potential for interaction with biological targets. However, to date, the specific nature of these potential interactions remains unexplored in the public domain.
Current State of Research
A comprehensive literature search was conducted to identify any studies investigating the biological activity of this compound. This included searches for its use in biological assays, pharmacological screenings, in vitro and in vivo studies, enzyme inhibition assays, and receptor binding studies. The search yielded no specific results for this compound.
Information is available for related compounds, which may offer a starting point for hypothesis-driven research. For instance, various derivatives of 2,6-dichloropyridine have been synthesized and investigated for different biological activities. However, the substitution pattern and the presence of the 3-hydroxyl group in the target compound are critical structural features that will significantly influence its physicochemical properties and its interaction with biological macromolecules. Therefore, no direct inference of activity can be made.
Quantitative Data
Due to the lack of experimental studies on this compound, there is no quantitative data available regarding its biological activity. This includes, but is not limited to:
-
IC₅₀ (half-maximal inhibitory concentration) values
-
EC₅₀ (half-maximal effective concentration) values
-
Kᵢ (inhibition constant) values
-
Kₐ (association constant) or Kₑ (dissociation constant) values
-
MIC (minimum inhibitory concentration) values
Table 1: Summary of Quantitative Biological Data for this compound
| Parameter | Value | Reference |
| IC₅₀ | Not Available | N/A |
| EC₅₀ | Not Available | N/A |
| Kᵢ | Not Available | N/A |
| MIC | Not Available | N/A |
Experimental Protocols
As no biological studies have been published, there are no established experimental protocols for assessing the activity of this compound. Future research would necessitate the development and validation of appropriate assays.
Signaling Pathways and Mechanisms of Action
There is currently no information on any signaling pathways modulated by this compound or its mechanism of action.
Future Directions and Recommendations
The absence of data on the biological activity of this compound represents a clear knowledge gap. Given the prevalence of the pyridine scaffold in medicinal chemistry, this compound could be a candidate for initial screening in a variety of biological assays. A logical workflow for future investigation is proposed below.
Caption: Proposed workflow for the initial investigation of the biological activity of this compound.
Conclusion
An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols for key transformations, and discusses the current understanding of its biological potential.
Core Compound Properties
This compound is a solid organic compound with the molecular formula C₅H₃Cl₂NO.[1] Its structure, characterized by a pyridine ring substituted with two chlorine atoms and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| CAS Number | 52764-11-1 | [1] |
| Appearance | Solid | [2] |
| SMILES | C1=CC(=NC(=C1O)Cl)Cl | [1] |
Synthesis Pathway
A plausible and commonly employed synthetic strategy for the preparation of this compound involves a multi-step process starting from 2,6-dichloropyridine. This pathway includes nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by hydrolysis to introduce the hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This procedure is adapted from established nitration methods for dichloropyridines.[3][4]
-
Materials: 2,6-dichloropyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it carefully onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Yield: Reported yields for this reaction vary, but are typically in the range of 70-85%.[4]
Step 2: Synthesis of 2,6-Dichloro-3-aminopyridine
The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of iron powder in an acidic medium.
-
Materials: 2,6-dichloro-3-nitropyridine, iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask, suspend 2,6-dichloro-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Step 3: Synthesis of this compound
The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Materials: 2,6-dichloro-3-aminopyridine, sodium nitrite, concentrated sulfuric acid, water.
-
Procedure:
-
Dissolve 2,6-dichloro-3-aminopyridine in dilute sulfuric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. Effervescence (evolution of nitrogen gas) will be observed.
-
After the gas evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization.
-
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Two aromatic protons in the pyridine ring, likely appearing as doublets. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the chlorine and oxygen atoms will be significantly shifted downfield. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 163.99 g/mol . The isotopic pattern of the molecular ion will show characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms. |
Biological Activities and Signaling Pathways
Currently, there is a notable lack of published research specifically detailing the biological activities of this compound. However, the broader class of substituted pyridines is known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of the dichlorinated pyridine core, a common scaffold in many bioactive molecules, suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological potential of this compound and its derivatives.
Experimental and Logical Workflows
The successful synthesis and characterization of this compound would follow a logical progression of steps, as illustrated in the workflow diagram below.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. While detailed experimental data on its synthesis and biological activity are currently scarce in publicly available literature, this guide provides a robust, scientifically-grounded framework for its preparation and characterization. The outlined synthetic pathway, based on well-established chemical transformations, offers a clear route to obtaining this compound. Further investigation into its biological properties is highly encouraged to unlock its potential in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a halogenated pyridine derivative. While direct extensive research on this specific compound is limited, this document consolidates available information on its synthesis, physicochemical properties, and potential biological significance by examining its precursors and structurally related analogs. This guide details plausible synthetic routes, including experimental protocols for key precursor synthesis, and presents known quantitative data in a structured format. Furthermore, it explores the broader biological activities of dichloropyridine derivatives to infer the potential applications and areas of future research for this compound.
Introduction
This compound is a pyridine derivative featuring two chlorine atoms at positions 2 and 6, and a hydroxyl group at position 3. Halogenated pyridines are a class of compounds with significant importance in the pharmaceutical and agrochemical industries, serving as versatile intermediates and active ingredients.[1] The specific substitution pattern of this compound suggests unique chemical reactivity and potential for biological activity. This guide aims to provide a detailed account of the current knowledge surrounding this compound, focusing on its discovery (inferred through its synthetic precursors), chemical synthesis, and potential for biological applications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[2]
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| CAS Number | 52764-11-1 |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Synthesis and History
Synthesis of 2,6-Dichloropyridine
The primary industrial synthesis of 2,6-dichloropyridine involves the high-temperature chlorination of pyridine.[3] This process typically yields a mixture of chlorinated pyridines, with 2-chloropyridine being a major intermediate.[4] Further chlorination of 2-chloropyridine leads to the formation of 2,6-dichloropyridine.
Synthesis of 3-Amino-2,6-dichloropyridine
The introduction of a functional group at the 3-position is a crucial step towards the synthesis of this compound. This is typically achieved through nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, followed by reduction of the nitro group to an amine.
This protocol describes a general procedure for the nitration of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid.
-
Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring at room temperature.
-
Following the complete dissolution of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.
-
Continue stirring for 30 minutes at room temperature after the addition is complete.
-
Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring to precipitate the product.
-
Filter the white precipitate and wash with ice water until the filtrate is neutral.
-
Dry the solid to obtain 2,6-dichloro-3-nitropyridine.
The reduction of the nitro group to form 3-amino-2,6-dichloropyridine can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Synthesis of this compound
The final step in the proposed synthesis of this compound involves the conversion of the amino group of 3-amino-2,6-dichloropyridine to a hydroxyl group. This is a classic transformation in aromatic chemistry, achieved through diazotization followed by hydrolysis.
This is a generalized protocol, as a specific procedure for 3-amino-2,6-dichloropyridine was not found in the literature.
Materials:
-
3-Amino-2,6-dichloropyridine[5]
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Dissolve 3-amino-2,6-dichloropyridine in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise with vigorous stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
After the addition is complete, continue stirring for a short period.
-
Gently heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming the corresponding phenol (this compound).
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or chromatography.
// Nodes Pyridine [label="Pyridine", fillcolor="#F1F3F4"]; TwoChloropyridine [label="2-Chloropyridine", fillcolor="#F1F3F4"]; TwoSixDichloropyridine [label="2,6-Dichloropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TwoSixDichloroThreeNitropyridine [label="2,6-Dichloro-3-nitropyridine", fillcolor="#FBBC05", fontcolor="#202124"]; ThreeAminoTwoSixDichloropyridine [label="3-Amino-2,6-dichloropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyridine -> TwoChloropyridine [label="Chlorination", fontcolor="#5F6368"]; TwoChloropyridine -> TwoSixDichloropyridine [label="Chlorination", fontcolor="#5F6368"]; TwoSixDichloropyridine -> TwoSixDichloroThreeNitropyridine [label="Nitration", fontcolor="#5F6368"]; TwoSixDichloroThreeNitropyridine -> ThreeAminoTwoSixDichloropyridine [label="Reduction", fontcolor="#5F6368"]; ThreeAminoTwoSixDichloropyridine -> Target [label="Diazotization,\nHydrolysis", fontcolor="#5F6368"]; } END_OF_DOT Caption: Plausible synthetic pathway for this compound.
Potential Biological Activity and Applications
Direct studies on the biological activity of this compound are not available in the public domain. However, the broader class of dichloropyridine derivatives exhibits a wide range of biological activities, which may provide insights into the potential applications of the title compound.
-
Agrochemicals: Many chlorinated pyridine derivatives are used as herbicides and insecticides. The specific substitution pattern can influence the mode of action and target species.
-
Pharmaceuticals: Dichloropyridine scaffolds are present in various drug candidates and approved drugs, exhibiting activities such as kinase inhibition and acting as receptor antagonists.[6][7] The presence of a hydroxyl group in this compound could facilitate hydrogen bonding interactions with biological targets.
Given the lack of direct biological data, a logical workflow for investigating the potential of this compound would involve a series of screening assays.
// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreening [label="Primary Biological Screening\n(e.g., enzyme inhibition, receptor binding)", fillcolor="#FBBC05", fontcolor="#202124"]; HitIdentification [label="Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; SARStudies [label="Structure-Activity Relationship (SAR) Studies", fillcolor="#F1F3F4"]; LeadOptimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoActivity [label="No Significant Activity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> PrimaryScreening [color="#5F6368"]; PrimaryScreening -> HitIdentification [label="Active", color="#34A853"]; PrimaryScreening -> NoActivity [label="Inactive", color="#EA4335"]; HitIdentification -> SARStudies [color="#5F6368"]; SARStudies -> LeadOptimization [color="#5F6368"]; } END_OF_DOT Caption: A proposed workflow for the biological evaluation of this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound. The primary quantitative information available is its molecular weight.[2]
Conclusion and Future Directions
This compound is a chemical entity with a clear, albeit undocumented in a single source, synthetic pathway from readily available starting materials. Its physicochemical properties are partially characterized. The most significant gap in the current knowledge is the complete absence of data regarding its biological activity.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis of this compound should be performed and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
-
Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential therapeutic or agrochemical applications.
-
Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, SAR studies involving analogs of this compound would be crucial for lead optimization.
This technical guide serves as a foundational document, summarizing the available information and outlining a clear path for future research into the properties and potential applications of this compound.
References
- 1. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. 3-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 2,6-Dichloropyridin-3-ol: A Technical Guide
For researchers, scientists, and professionals in drug development, the accessibility and proper handling of specialized chemical intermediates are paramount to the success of their work. This technical guide provides an in-depth overview of the commercial availability, key properties, and experimental applications of 2,6-Dichloropyridin-3-ol (CAS No: 52764-11-1), a crucial pyridine derivative.
Commercial Availability and Procurement
This compound is available from a select number of chemical suppliers who specialize in providing building blocks for research and development. While not as commonly stocked as some other pyridine derivatives, it can be procured in research quantities. The table below summarizes the available data from various suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | Not Directly Listed | - | - | Sells numerous related compounds such as 2,6-Dichloropyridine and its derivatives. |
| Thermo Scientific Chemicals | H31598 (for 3-Amino-2,6-dichloropyridine) | 97% | 5 g, 25 g | While this compound is not directly listed, related compounds are available[1][2]. |
| AK Scientific, Inc. | - | - | - | Provides related compounds like (2,6-Dichloropyridin-3-YL)methanamine[3]. |
| Amerigo Scientific | - | 96% (for 2,6-Dichloropyridine-3-carbonyl chloride) | 5g | Offers derivatives which may serve as precursors[4]. |
| Tokyo Chemical Industry (TCI) | D0410 (for 2,6-Dichloropyridine) | >97.0% | 25g, 500g | A potential starting material for custom synthesis[5]. |
Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
Understanding the properties and hazards of this compound is essential for its safe handling and application in experimental settings.
Properties:
-
Molecular Formula: C₅H₃Cl₂NO[6]
-
Molecular Weight: 163.99 g/mol
-
IUPAC Name: this compound[6]
-
Appearance: Typically a solid powder.
-
Melting Point: Data not consistently available, requires experimental verification.
Safety and Handling (GHS Classification): [6]
-
Pictograms: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[6]
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling[3]
-
P270: Do not eat, drink or smoke when using this product[7]
-
P280: Wear protective gloves/ eye protection/ face protection[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][7]
Experimental Protocols and Applications
While specific experimental protocols detailing the use of this compound are not abundantly found in readily available literature, its structural motif is significant in medicinal chemistry. Pyridine derivatives are known intermediates in the synthesis of pharmaceuticals. For instance, the related compound 2,6-dichloropyridine is a precursor for the antibiotic enoxacin.[8][9]
Should direct procurement of this compound prove difficult, researchers may consider its synthesis. A plausible synthetic route could involve the hydrolysis of a related 3-substituted-2,6-dichloropyridine.
Illustrative Synthetic Protocol: Nitration of 2,6-Dichloropyridine
This protocol describes the synthesis of 2,6-dichloro-3-nitropyridine, a potential intermediate for further functionalization to obtain the target molecule. This process is adapted from documented procedures.[10]
Materials:
-
2,6-Dichloropyridine
-
65% Oleum (fuming sulfuric acid)
-
White fuming nitric acid (97.2%)
-
Ice
Procedure:
-
In a three-necked, round-bottomed flask equipped with a stirrer and thermometer, add 100 grams of 65% oleum and cool to 0°C.
-
Slowly add 29.6 grams (0.20 mole) of 2,6-Dichloropyridine to the cooled oleum to form a slurry.
-
Over a 20-minute period, carefully add 19.4 grams (0.30 mole) of white fuming nitric acid to the mixture, maintaining the temperature between 5°C and 20°C.
-
Heat the reaction mixture gradually from 68°C to 134°C over a period of 5.5 hours.
-
After the heating period, cool the reaction mixture and carefully pour it into 800 grams of ice-water to precipitate the product.
-
Filter the resulting solid and wash it with water to remove residual acids.
-
The crude product, 3-nitro-2,6-dichloropyridine, can then be purified by recrystallization.
Further steps would be required to convert the nitro group to a hydroxyl group to yield this compound.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a research project involving a specialized chemical like this compound.
Caption: Workflow for sourcing and utilizing this compound in R&D.
References
- 1. 3-Amino-2,6-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3-Amino-2,6-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. 2,6-Dichloropyridine-3-carbonyl chloride (96%) - Amerigo Scientific [amerigoscientific.com]
- 5. 2,6-Dichloropyridine | 2402-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 10. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2,6-Dichloropyridin-3-ol, a key heterocyclic building block. The presence of two chlorine atoms offers opportunities for selective mono- or di-functionalization, while the hydroxyl group adds another layer of complexity and potential for further derivatization.
The primary challenges in the Suzuki coupling of dichloropyridines include the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds and potential inhibition of the palladium catalyst by the pyridine nitrogen.[2] Achieving high yields and selectivity often requires robust catalytic systems, typically involving bulky, electron-rich phosphine ligands, and carefully optimized reaction conditions.[3]
Principle of the Reaction: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[4][5]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, replacing the halide.[1][4]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]
Data Presentation: Reaction Condition Screening
Optimizing the Suzuki coupling of this compound requires screening various catalysts, ligands, bases, and solvents. The following tables summarize conditions reported for analogous dichloropyridine substrates, providing a strong starting point for optimization.
Table 1: Catalyst and Ligand Performance for Dichloropyridine Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | 2,6-Dichloropyridine | K₃PO₄ | Dioxane/H₂O | 100 | ~70-85 | [3] |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | 2,6-Dichloropyridine | LiOᵗBu | Dioxane/H₂O | 100 | 94 (di-alkyl) | [7] |
| Pd(PPh₃)₄ (5) | - | 2,4-Dichloropyrimidine* | K₂CO₃ | Dioxane/H₂O | 100 | 80 | [3] |
| Pd(PEPPSI)(IPr) (3) | - | 2,4-Dichloropyridine | K₂CO₃ | Dioxane | 80 | 85 | [8] |
| Ni(cod)₂ (10) | PPh₂Me (20) | 2,5-Dichloropyridine | K₃PO₄ | MeCN | 80 | 85 (mono) | [8] |
Note: Dichloropyrimidine is included as a close analogue.
Table 2: Base and Solvent Optimization for Dichloropyridine Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 94 | [7] |
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 48 | [7] |
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | - | 20 | [7] |
| 2,5-Dichloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | High | [9] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (Ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | 3 | 94 |[10] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation
This protocol provides a general method for the selective mono-arylation of this compound. Careful control of stoichiometry is key to preventing di-substitution.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[2]
-
Catalyst Addition: In a separate vial, add the Pd(OAc)₂ and SPhos. Add a portion of the degassed solvent to this vial and swirl to create a pre-mixed catalyst slurry.
-
Solvent Addition: Add the remaining degassed 1,4-dioxane and water to the Schlenk flask containing the reagents.[3]
-
Initiation: Transfer the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 2:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent: Add the 1,4-dioxane and water mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[11][12]
-
Work-up & Purification: After cooling, extract the mixture with ethyl acetate, wash with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[11]
Visualizations
Experimental and Troubleshooting Workflows
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective amination of 2,6-dichloropyridin-3-ol via the Buchwald-Hartwig reaction. This palladium-catalyzed cross-coupling method is a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds, offering a versatile route to synthesize substituted aminopyridines, which are key structural motifs in many pharmaceutical agents.[1][2]
The selective functionalization of dihalopyridines like this compound presents a synthetic challenge due to the potential for mono- or di-amination. Careful optimization of the catalyst system, base, solvent, and reaction temperature is crucial to achieve the desired product with high selectivity and yield.[1] The protocols outlined below are based on established methodologies for related dihalopyridine substrates and provide a strong starting point for the development of specific applications.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of dichloropyridines with various amines. These parameters can be adapted for this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol%. |
| Ligand | Xantphos, BINAP, dppf, P(o-tol)₃ | Equimolar or slight excess relative to Palladium. The choice of ligand is critical for reaction efficiency and selectivity.[2][3] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal catalyst performance.[5][6] |
| Temperature | 80-110 °C | Reaction temperature is a critical parameter to control reaction rate and selectivity.[1] |
| Amine Substrate | Primary & Secondary Alkyl/Aryl Amines | Substrate scope is broad, but reaction conditions may need optimization for specific amines.[2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of this compound
This protocol is designed for the selective mono-amination of this compound. The regioselectivity of the amination (C2 vs. C6) may depend on the specific amine and reaction conditions, with the C2 position often being more reactive in related systems.[7]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1]
-
Reagent Addition: Add the sodium tert-butoxide to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: Procedure for Di-amination of this compound
This protocol is adapted for the synthesis of the di-aminated product. An excess of the amine and modified reaction conditions are typically required.
Materials:
-
This compound
-
Amine (2.5 - 3.0 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., BINAP, 10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed dioxane
-
Sealed reaction tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried sealed reaction tube containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and potassium phosphate under an inert atmosphere.
-
Solvent and Amine Addition: Add the anhydrous, degassed dioxane and the amine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final reductive elimination step yields the desired arylamine and regenerates the active Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig_reaction [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 2,6-Dichloropyridin-3-ol. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2][3] While direct examples for this compound are not prevalent in the literature, this guide extrapolates from established protocols for structurally similar dihalopyridines to provide a robust starting point for reaction optimization.
Introduction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4] The reactivity of the halogen atoms in dihalopyridines can be selectively exploited, though chloro-substituents generally require more forcing conditions compared to their bromo and iodo counterparts.[5] The presence of the hydroxyl group on the pyridine ring may also influence the reaction conditions, potentially requiring protection or specific base selection to avoid side reactions.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[6] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.[6]
Experimental Protocols
The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Add the degassed solvent (e.g., THF or DMF).
-
Add the base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridinol.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of related dichloropyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Aryl Halide | 3,5-Dibromo-2,6-dichloropyridine | 2,6-Dichloropyridine | 2-Amino-3-bromopyridines | [5][7] |
| Alkyne | Various terminal alkynes | Heptynylboronic pinacol ester (analogy) | Various terminal alkynes | [8] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ | Pd(CF₃COO)₂ | [7][8][9] |
| Catalyst Loading | Not specified | 1 mol% | 2.5 mol% | [8][9] |
| Ligand | PPh₃ (in catalyst) | Ad₂PⁿBu | PPh₃ | [8][9] |
| Ligand Loading | - | 3 mol% | 5 mol% | [8][9] |
| Copper Co-catalyst | CuI | Not specified for Sonogashira | CuI | [5][8] |
| Co-catalyst Loading | Not specified | - | 5 mol% | [8] |
| Base | Et₃N | LiOᵗBu (for Suzuki) | Et₃N | [5][8][9] |
| Solvent | THF | Dioxane/H₂O (4:1) (for Suzuki) | DMF | [5][8][9] |
| Temperature | rt - 60 °C | 100 °C (for Suzuki) | 100 °C | [5][8][9] |
| Yield | Good to excellent | - | 72% - 96% | [7][8] |
Visualizations
General Sonogashira Coupling Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: A simplified diagram of the Sonogashira coupling catalytic cycle.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents can be hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions under pressure should be carried out behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Sonogashira coupling provides an effective method for the alkynylation of this compound, offering a valuable tool for the synthesis of novel compounds for drug discovery and materials science. The protocols and data presented here serve as a comprehensive guide for developing and optimizing this important transformation. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and selectivity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
Synthesis of 2,6-Dichloropyridin-3-ol Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridin-3-ol and its derivatives are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The unique substitution pattern of the pyridine ring, featuring two chlorine atoms and a hydroxyl group, provides multiple reactive sites for further functionalization, enabling the synthesis of a diverse range of complex molecules with potential biological activities. This application note provides a detailed protocol for a multi-step synthesis of this compound, starting from the commercially available 2,6-dichloropyridine. The described methodology involves nitration, reduction, and a subsequent diazotization-hydroxylation reaction sequence.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This intermediate is then reduced to 3-amino-2,6-dichloropyridine. Finally, the amino group is converted to a hydroxyl group via a Sandmeyer-type reaction involving diazotization followed by hydrolysis to afford the target compound, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This procedure outlines the nitration of 2,6-dichloropyridine using a mixture of nitric and sulfuric acids.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid with continuous stirring.
-
To this mixture, add fuming nitric acid or potassium nitrate dropwise (or portion-wise for solid) while maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-120°C (specific temperature and time will influence yield, see table below).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Step 2: Synthesis of 3-Amino-2,6-dichloropyridine
This protocol describes the reduction of the nitro group of 2,6-dichloro-3-nitropyridine to an amino group.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Iron powder (Fe) or Palladium on Carbon (Pd/C)
-
Hydrochloric Acid (HCl) or Hydrogen gas (H₂)
-
Ethanol or Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
Procedure (using Iron):
-
Suspend 2,6-dichloro-3-nitropyridine in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of diatomaceous earth to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-2,6-dichloropyridine.
Step 3: Synthesis of this compound
This final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis. The Sandmeyer reaction provides a general method for converting aryl amines to a variety of functional groups, including hydroxyls, through the formation of a diazonium salt.[1][2][3]
Materials:
-
3-Amino-2,6-dichloropyridine
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Oxide (Cu₂O) (as catalyst, optional but recommended for hydroxylation)[1]
-
Deionized Water
-
Ice bath
-
Heating mantle
Procedure:
-
Dissolve 3-amino-2,6-dichloropyridine in aqueous sulfuric acid in a beaker and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution to the solution of the aminopyridine with vigorous stirring, maintaining the temperature between 0-5°C to form the diazonium salt.
-
After the addition is complete, continue stirring at this temperature for an additional 30 minutes.
-
To a separate flask containing a suspension of copper(I) oxide in water, slowly add the freshly prepared diazonium salt solution.
-
Gently heat the reaction mixture to promote the decomposition of the diazonium salt and the formation of the hydroxyl group. Effervescence (evolution of N₂ gas) should be observed.
-
After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 2,6-dichloro-3-nitropyridine, a key intermediate.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Fuming HNO₃ | Conc. H₂SO₄ | 65 | 2 | 46 | [4] |
| 2,6-Dichloropyridine | KNO₃ | Conc. H₂SO₄ | 120 | 10 | 80 | [5] |
| 2,6-Dichloropyridine | 30% HNO₃/68% H₂SO₄ | 65% Oleum | 80-142 | 5.5 | 68.5 | [6] |
Synthesis of Derivatives
The described synthetic route can be adapted for the synthesis of various derivatives of this compound. For instance, starting with substituted 2,6-dichloropyridines would lead to the corresponding substituted 3-hydroxy derivatives. Furthermore, the hydroxyl group of the final product can be a handle for further functionalization, such as etherification or esterification, to generate a library of compounds for screening in drug discovery programs.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations and the key reagents involved in each step.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2,6-Dichloropyridin-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridin-3-ol is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of two reactive chlorine atoms at the 2- and 6-positions, along with a hydroxyl group at the 3-position, allows for a variety of chemical transformations. This trifunctional scaffold enables the synthesis of a diverse range of substituted pyridine derivatives. The chlorine atoms are susceptible to nucleophilic substitution and cross-coupling reactions, while the hydroxyl group can be readily functionalized through etherification or esterification. This dual reactivity makes this compound an attractive starting material for the construction of complex molecular architectures with potential biological activity. Pyridine derivatives are known to be important intermediates in pharmaceutical and medicinal chemistry, with applications in developing compounds with antibacterial, anticancer, and anti-inflammatory properties.[1]
Key Applications
Derivatives of this compound are valuable intermediates in the synthesis of a range of biologically active molecules. The strategic functionalization of this building block can lead to the development of compounds targeting various biological pathways. For instance, substituted pyridines are known scaffolds for kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Experimental Protocols
This section provides detailed experimental protocols for key transformations of this compound.
O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated to form the corresponding ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation.[2][3][4][5][6] This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
Reaction Scheme:
Figure 1: General scheme for O-alkylation of this compound.
Protocol for the Synthesis of 2,6-Dichloro-3-benzyloxypyridine:
Materials:
-
This compound
-
Benzyl bromide (R-X)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (Base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone (Solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,6-dichloro-3-benzyloxypyridine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| This compound | Benzyl bromide | NaH | DMF | >85 | Adapted |
| This compound | Ethyl iodide | K₂CO₃ | Acetone | >80 | Adapted |
Esterification of the Hydroxyl Group
The hydroxyl group of this compound can be acylated to form ester derivatives. This can be achieved by reacting it with an acyl chloride or a carboxylic acid under appropriate conditions.
Reaction Scheme:
Figure 2: General scheme for esterification of this compound.
Protocol for the Synthesis of 2,6-Dichloropyridin-3-yl acetate:
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,6-dichloropyridin-3-yl acetate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| This compound | Acetyl chloride | Pyridine | DCM | >90 | Adapted |
| This compound | Benzoyl chloride | Pyridine | DCM | >85 | Adapted |
Suzuki-Miyaura Cross-Coupling of the Chloro Substituents
The chlorine atoms at the 2- and 6-positions of the pyridine ring can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10][11] This reaction allows for the formation of carbon-carbon bonds, introducing aryl or vinyl substituents. It is important to note that the hydroxyl group should be protected (e.g., as a benzyl ether) before performing this reaction to avoid potential side reactions.
Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling of a protected this compound derivative.
Protocol for the Synthesis of 2-Phenyl-6-chloro-3-(benzyloxy)pyridine:
Materials:
-
2,6-Dichloro-3-(benzyloxy)pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 2,6-dichloro-3-(benzyloxy)pyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 2-phenyl-6-chloro-3-(benzyloxy)pyridine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,6-Dichloro-3-(benzyloxy)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | ~70-80 | Adapted |
| 2,6-Dichloro-3-(methoxy)pyridine | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | ~75-85 | Adapted |
Application in Drug Discovery: Kinase Inhibitors
Substituted pyridines are a common scaffold in the design of kinase inhibitors. The deregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[1] By strategically modifying the this compound core, libraries of compounds can be synthesized and screened for their inhibitory activity against various kinases. For example, the introduction of an amino group at the 2- or 6-position, often achieved through Buchwald-Hartwig amination, can provide a key hydrogen bond donor for interaction with the kinase hinge region. Further diversification at the 3-position (via the hydroxyl group) and the remaining chloro-position can be used to optimize potency and selectivity.
Signaling Pathway Example: Inhibition of a Generic Kinase Pathway
Figure 4: A generic kinase signaling pathway and its inhibition. Derivatives of this compound can be designed to act as kinase inhibitors, blocking the signal transduction cascade that leads to cell proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a small library of compounds derived from this compound for drug discovery purposes.
Figure 5: A representative workflow for the synthesis and screening of a compound library based on this compound.
References
- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,6-Dichloropyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridin-3-ol is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry. The presence of two reactive chlorine atoms and a hydroxyl group on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Pyridine-based ring systems are integral to numerous FDA-approved drugs, highlighting the importance of this heterocyclic scaffold in drug design.[1][2][3] This document provides an overview of the potential applications of this compound, drawing parallels from the well-established medicinal chemistry of related dichloropyridine and chlorohydroxypyridine analogs.
Core Applications in Drug Discovery
The 2,6-dichloropyridine scaffold is a precursor to a range of pharmaceuticals.[4] The strategic placement of chlorine atoms allows for selective nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening against various therapeutic targets.
As a Precursor for Active Pharmaceutical Ingredients (APIs)
2,6-Dichloropyridine, a closely related compound, serves as a key starting material for several established drugs. This suggests that this compound could similarly be a valuable intermediate in the synthesis of novel APIs.
In the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases. Derivatives of dichloropyridines have been explored for their potential as kinase inhibitors, suggesting a promising avenue for analogs of this compound.
Development of Anticancer Agents
Various pyridine derivatives have demonstrated significant anticancer activity.[5] The functional groups of this compound offer multiple points for modification to develop novel compounds with potential antiproliferative effects. For instance, compounds incorporating a 2,6-dichlorophenyl moiety have shown anticancer activity.
Data Presentation
The following table summarizes the biological activities of representative compounds containing dichlorophenyl or substituted pyridine moieties, illustrating the potential of scaffolds related to this compound.
| Compound Class | Target | Biological Activity (IC₅₀) | Reference |
| 3-Cyano-2(1H)-oxopyridine derivative with 2,6-dichlorophenyl group | HeLa (cervical cancer) | 3.5 µg/mL | |
| 3-Cyano-2(1H)-oxopyridine derivative with 2,6-dichlorophenyl group | MCF7 (breast cancer) | 4.5 µg/mL | |
| 2,6-Diamino-3-acylpyridine (Compound 2r) | CDK1 | Data not specified | [5] |
| 2,6-Diamino-3-acylpyridine (Compound 11) | CDK2 | Data not specified | [5] |
Experimental Protocols
The following are generalized protocols for the functionalization of dichloropyridine scaffolds, which can be adapted for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of a chlorine atom with a nucleophile, a common reaction for functionalizing chloropyridines.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) and stir the mixture at room temperature for 10-15 minutes.
-
Add the nucleophile (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of a boronic acid with a chlorine atom on the pyridine ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for the functionalization of this compound and subsequent biological evaluation.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for kinase inhibitors derived from substituted pyridines.
References
Application Notes and Protocols: 2,6-Dichloropyrin-3-ol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,6-Dichloropyridin-3-ol as a precursor in the synthesis of key agrochemicals. The following sections detail synthetic pathways, experimental protocols, and the modes of action for two major classes of pesticides derived from this versatile chemical intermediate: organophosphate insecticides and pyridinyloxyalkanoic acid herbicides.
Synthesis of Organophosphate Insecticides: The Chlorpyrifos Example
This compound can serve as a starting material for the synthesis of the widely used organophosphate insecticide, Chlorpyrifos. The synthetic route involves a key chlorination step to form 3,5,6-trichloro-2-pyridinol, which is the direct precursor to Chlorpyrifos.
Synthetic Pathway Overview
The overall synthesis is a two-step process:
-
Chlorination of this compound: This step introduces an additional chlorine atom to the pyridine ring to yield 3,5,6-trichloro-2-pyridinol.
-
Formation of Chlorpyrifos: 3,5,6-trichloro-2-pyridinol is then reacted with O,O-diethylthiophosphoryl chloride to produce Chlorpyrifos.
Caption: Synthetic pathway from this compound to Chlorpyrifos.
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine (Note on Analogy)
-
Reaction Setup: In a three-necked flask, add 2,3,5,6-tetrachloropyridine (0.2 mol) and 240 mL of deionized water.
-
Addition of Base: Heat the mixture to 95°C with stirring. Slowly add potassium hydroxide (0.60 mol, 85% purity) to adjust the pH of the reaction solution to between 9.5 and 10.
-
Reaction: Maintain the temperature and stirring for 30 minutes. Filter the hot solution to remove any insoluble impurities.
-
Phase Transfer Catalysis: Transfer the filtrate to an autoclave and add a phase transfer catalyst such as benzyltrimethylammonium chloride.
-
Heating: Seal the autoclave and heat the reaction mixture to 120°C for 4 hours with stirring.
-
Work-up and Isolation: Cool the reaction to 25°C and adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution. Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-2(1H)-one.[1]
Protocol 2: Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol
This protocol details the final step in the synthesis of Chlorpyrifos.
-
Reaction Setup: Prepare a solution of sodium 3,5,6-trichloro-2-pyridinate by reacting 3,5,6-trichloro-2-pyridinol with a stoichiometric amount of sodium hydroxide in a suitable solvent such as dimethylformamide.
-
Addition of Reagent: To the solution of sodium 3,5,6-trichloro-2-pyridinate, add O,O-diethylphosphorochloridothioate under basic conditions.[2]
-
Reaction: The reaction is typically carried out at a controlled temperature with stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield crude Chlorpyrifos, which can be further purified by recrystallization or chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5,6-Trichloro-2-pyridinol | [2] |
| Reagent | O,O-diethylphosphorochloridothioate | [2] |
| Solvent | Dimethylformamide | [2] |
| Base | Sodium Hydroxide | [2] |
| Typical Yield | High | [2] |
Mode of Action: Acetylcholinesterase Inhibition
Organophosphate insecticides like Chlorpyrifos act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, organophosphates cause an accumulation of ACh at the synaptic cleft, leading to overstimulation of nerve impulses, paralysis, and ultimately, the death of the insect.[4][5]
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Synthesis of Pyridinyloxyalkanoic Acid Herbicides
This compound can be utilized in the synthesis of pyridinyloxyalkanoic acid herbicides, a class of compounds that includes active ingredients like Fluazifop-butyl. These herbicides are effective against grass weeds in broadleaf crops. The key synthetic step is a Williamson ether synthesis.
Synthetic Pathway Overview
-
Williamson Ether Synthesis: this compound (or a derivative) is reacted with a suitable phenoxypropionate derivative to form the core structure of the herbicide.
-
Esterification (if necessary): The resulting carboxylic acid may be esterified to produce the final active ingredient, for example, the butyl ester in the case of Fluazifop-butyl.
Caption: General synthetic pathway for pyridinyloxyalkanoic acid herbicides.
Experimental Protocols
Protocol 3: General Williamson Ether Synthesis for Pyridinyloxy Herbicides
This protocol provides a general method for the key ether linkage formation.
-
Reaction Setup: In a round-bottom flask, dissolve the phenoxypropionic acid derivative (e.g., 2-(4-hydroxyphenoxy)propanoic acid) in a suitable solvent such as dimethyl sulfoxide.[6]
-
Deprotonation: Add a base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group of the phenoxy derivative, forming a phenoxide.[6]
-
Addition of Pyridine Derivative: Add the 2,6-dichloropyridine derivative (e.g., a trifluoromethyl-substituted analog) to the reaction mixture.[6]
-
Heating: Heat the reaction mixture under a nitrogen atmosphere for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water and acidify with hydrochloric acid. The product may precipitate or can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.[6]
Protocol 4: Esterification to Form the Butyl Ester
-
Reaction Setup: Dissolve the pyridinyloxyalkanoic acid in an excess of n-butanol, which acts as both the solvent and the reagent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize the acid catalyst. Remove the excess butanol under reduced pressure. The remaining crude product can be purified by distillation or chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Pyridine | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | [6] |
| Starting Phenoxy Derivative | 2-(4-Hydroxyphenoxy)propanoic acid | [6] |
| Solvent | Dimethyl sulfoxide | [6] |
| Base | Sodium hydroxide | [6] |
| Reaction Temperature | 75-78°C | [6] |
| Typical Yield | Moderate to high | [6] |
Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Pyridinyloxyalkanoic acid herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, these herbicides disrupt the formation of new cell membranes, particularly in the rapidly growing regions of grass weeds, leading to cessation of growth and eventual death of the plant.
Caption: Mechanism of Acetyl-CoA Carboxylase (ACCase) inhibition.
References
- 1. cabq.gov [cabq.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Organophosphate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group on 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 2,6-Dichloropyridin-3-ol, a versatile building block in medicinal chemistry. The functionalization of this hydroxyl group through O-alkylation and O-acylation allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
This compound is a valuable starting material for the synthesis of a variety of substituted pyridine derivatives. The presence of the hydroxyl group at the 3-position offers a convenient handle for introducing ether and ester functionalities. These modifications can significantly impact the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This document outlines robust and reproducible protocols for the Williamson ether synthesis and O-acylation of this compound.
Key Functionalization Reactions
Two primary and highly effective methods for the functionalization of the hydroxyl group on this compound are O-alkylation via the Williamson ether synthesis and O-acylation to form esters.
-
Williamson Ether Synthesis: This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether. This SN2 reaction is a reliable method for creating carbon-oxygen bonds.[1]
-
O-Acylation: The hydroxyl group can be readily converted to an ester by reaction with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. This reaction is typically fast and high-yielding.
Data Presentation: A Comparative Summary of Functionalization Reactions
The following table summarizes the expected outcomes for the O-alkylation and O-acylation of this compound based on analogous reactions.
| Reaction Type | Reagents | Product | Expected Yield (%) | Key Reaction Parameters |
| O-Alkylation | This compound, Sodium Hydride (NaH), Methyl Iodide (CH₃I) | 2,6-Dichloro-3-methoxypyridine | 85-95% | Anhydrous DMF, 0 °C to room temperature, 16 hours |
| O-Acylation | This compound, Acetic Anhydride ((CH₃CO)₂O), Pyridine | 3-Acetoxy-2,6-dichloropyridine | 90-98% | Pyridine as solvent, 0 °C to room temperature, 2-4 hours |
Mandatory Visualizations
O-Alkylation (Williamson Ether Synthesis) Workflow
Caption: Workflow for the O-Alkylation of this compound.
O-Acylation Workflow
References
Application Notes and Protocols for Regioselective Reactions of 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselective reactions of 2,6-dichloropyridin-3-ol, a versatile building block in medicinal chemistry and drug development. The strategic functionalization of this scaffold allows for the synthesis of a diverse range of substituted pyridine derivatives with potential biological activity. This document outlines key regioselective reactions, including electrophilic substitution on the pyridine ring and reactions involving the hydroxyl group, complete with experimental protocols and data presentation.
Introduction
This compound is a key intermediate whose reactivity is governed by the interplay of its three functional groups: two electron-withdrawing chlorine atoms at positions 2 and 6, and an electron-donating hydroxyl group at position 3. This substitution pattern leads to distinct regioselectivity in various chemical transformations. The chlorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the hydroxyl group can direct electrophiles to specific positions on the ring and also undergo its own set of reactions such as O-alkylation and O-acylation. Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of complex target molecules.
Regioselective Electrophilic Aromatic Substitution: Nitration
A key electrophilic substitution reaction of the 2,6-dichloropyridine core is nitration, which typically occurs at the position ortho and para to the activating hydroxyl group. Due to the presence of the chloro group at the 2-position, the nitration of this compound is expected to be directed to the C4 or C5 position. However, a more common route to introduce a nitro group at the 3-position is by nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine.
Quantitative Data for Nitration of 2,6-Dichloropyridine
| Reactant | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ | Sulfuric Acid | 110-120 | 30 | 2,6-Dichloro-3-nitropyridine | 82.0 |
| 2,6-Dichloropyridine | Nitric Acid (65%) | Sulfuric Acid | 20 | 40 | 2,6-Dichloro-3-nitropyridine | 86.0 |
| 2,6-Dichloropyridine | Nitric Acid (90%) | Sulfuric Acid | 50-60 | 10 | 2,6-Dichloro-3-nitropyridine | >80 |
Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine
This protocol is adapted from a patented procedure for the synthesis of 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-Dichloropyridine
-
Nitric acid (30%)
-
Sulfuric acid
-
Sulfamic acid (catalyst)
-
Ice water
Procedure:
-
To a reaction vessel, add 29.6 g (0.2 mol) of 2,6-dichloropyridine, 42.0 g (0.2 mol) of 30% nitric acid, 89.0 g of sulfuric acid, and 194 mg (1 mol%) of sulfamic acid.
-
Heat the reaction mixture to 110-120 °C and maintain this temperature for 30 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water with stirring to precipitate the product.
-
Filter the precipitate and wash the filter cake with cold water until neutral.
-
Dry the solid to obtain 2,6-dichloro-3-nitropyridine.
Expected Yield: 31.6 g (82.0%). Purity (LC): 98.3%. Melting Point: 58-61 °C.
Reactions at the Hydroxyl Group
The hydroxyl group of this compound is a key site for functionalization, allowing for the introduction of various substituents through O-alkylation and O-acylation reactions. These reactions are typically regioselective for the oxygen atom.
O-Alkylation
O-alkylation introduces an ether linkage. A general method involves the use of an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add a base such as potassium carbonate (1.5 equiv) or sodium hydride (1.1 equiv, handle with care) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
O-Acylation
O-acylation introduces an ester functionality. A common method employs an acid anhydride or acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) in pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the excess pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography if necessary.[1]
Regioselective Reactions on the Pyridine Ring
The chlorine atoms at the C2 and C6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions can be influenced by the nature of the nucleophile/coupling partner and the reaction conditions. The electron-donating hydroxyl group at C3 can influence the reactivity of the adjacent C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichloropyridine ring facilitates SNAr reactions. The hydroxyl group at the 3-position can influence the regioselectivity of the substitution at the C2 versus the C6 position.
Discussion on Regioselectivity:
The hydroxyl group is an ortho, para-director for electrophilic substitution. In the context of nucleophilic substitution, its electron-donating nature can have a deactivating effect. However, its ability to form hydrogen bonds with incoming nucleophiles or to be deprotonated under basic conditions can influence the regioselectivity. Attack at the C2 position is sterically more hindered due to the adjacent hydroxyl group. Therefore, nucleophilic attack might be favored at the C6 position. However, electronic effects can also play a significant role, and the outcome may depend on the specific nucleophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions.
General Considerations for Regioselectivity:
In palladium-catalyzed cross-coupling reactions of dihalopyridines, the relative reactivity of the C-Cl bonds is a key factor. Generally, the oxidative addition of palladium is more facile at the more electron-deficient position. The 3-hydroxyl group can influence the electron density at the C2 and C6 positions. It is often observed that the position ortho to the nitrogen (C2 and C6) is more reactive. In the case of this compound, both positions are ortho to the nitrogen. The directing effect of the hydroxyl group would need to be determined empirically for specific coupling partners and catalyst systems.
Materials:
-
This compound
-
Aryl or alkyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Add the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Summary and Outlook
This compound is a valuable scaffold for the synthesis of highly functionalized pyridine derivatives. The regioselectivity of its reactions is a critical aspect that can be controlled through careful selection of reagents and reaction conditions. While the nitration of the parent 2,6-dichloropyridine is well-established, further studies are needed to fully elucidate the regioselective functionalization of this compound itself, particularly in cross-coupling and other electrophilic substitution reactions. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel therapeutics and other advanced materials. Experimental validation and optimization will be key to unlocking the full synthetic potential of this molecule.
References
Application Notes and Protocols for the Quantification of 2,6-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,6-Dichloropyridin-3-ol, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of established and validated methods for this specific analyte, this guide presents protocols based on well-established analytical techniques for structurally similar compounds, such as chlorophenols and other hydroxylated pyridine derivatives. The described methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a colorimetric method using UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of moderately polar, non-volatile compounds. The presence of the aromatic ring and the hydroxyl group in this compound allows for sensitive detection by UV absorbance.
Quantitative Data Summary
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.2 - 50 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocol
a) Sample Preparation (Solid-Phase Extraction)
-
Sample Dissolution: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 3 with phosphoric acid).
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water (pH 3) to remove polar impurities.
-
Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
b) HPLC-UV Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm
c) Calibration and Quantification
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and the prepared sample into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is recommended to increase its volatility and improve chromatographic peak shape.
Quantitative Data Summary
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Linearity Range | 0.05 - 20 ng/mL (R² > 0.998) |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Experimental Protocol
a) Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to a small volume under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst) to the concentrated extract.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Sample Dilution: After cooling, dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
c) Calibration and Quantification
Prepare a series of derivatized standards of this compound. Analyze the standards and samples by GC-MS in SIM mode. Construct a calibration curve by plotting the peak area of the target ion against the concentration.
Logical Relationship Diagram
Application Note: Purification of 2,6-Dichloropyridin-3-ol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloropyridin-3-ol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of the final active ingredients and for meeting stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including a solvent screening process to optimize yield and purity.
Principle of Recrystallization
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration). By dissolving the crude this compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the compound will crystallize out in a purer form, leaving the impurities behind in the solution.
Experimental Protocols
1. Solvent Screening for Recrystallization of this compound
A systematic solvent screening is crucial for identifying the optimal solvent system for recrystallization. The ideal solvent should exhibit a significant difference in solubility for this compound at its boiling point versus room temperature.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Agitate the mixtures at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Heat the test tubes that show poor room temperature solubility in a heating block or water bath to the boiling point of the solvent.
-
Add the hot solvent in 0.2 mL increments, with agitation, until the solid completely dissolves. Record the total volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Based on these observations, select the most suitable solvent for a larger-scale recrystallization.
2. Protocol for Recrystallization of this compound
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the chosen solvent to the flask, enough to create a slurry.
-
Heat the mixture to a gentle boil with stirring.
-
Gradually add more hot solvent in small portions until the this compound just dissolves completely. Avoid adding an excess of solvent to maximize the yield.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat source, cover it, and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum on the filter funnel for a period, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a temperature well below the melting point of the compound.
-
Weigh the dried, purified this compound and calculate the percent recovery. Determine the purity by an appropriate analytical method (e.g., melting point, HPLC, or NMR).
Data Presentation
The following table summarizes hypothetical results from a solvent screening study for the recrystallization of this compound.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Yield (%) | Purity (HPLC, %) | Observations |
| Water | Insoluble | Sparingly Soluble | 65 | 98.5 | Small needle-like crystals formed |
| Ethanol | Soluble | Very Soluble | 45 | 97.2 | Low yield due to high solubility when cold |
| Isopropanol | Sparingly Soluble | Soluble | 88 | 99.5 | Well-formed prismatic crystals |
| Ethyl Acetate | Sparingly Soluble | Soluble | 82 | 99.1 | Good crystal formation |
| Toluene | Insoluble | Sparingly Soluble | 70 | 98.8 | Slow crystallization |
| Heptane | Insoluble | Insoluble | - | - | Not a suitable solvent |
Visualizations
The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
Application Notes and Protocols for the Purification of 2,6-Dichloropyridin-3-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2,6-Dichloropyridin-3-ol using column chromatography. The described methodology is designed to offer a robust and reproducible procedure for obtaining high-purity material suitable for further research and development applications.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Its synthesis can often result in a mixture of products, by-products, and unreacted starting materials, necessitating an efficient purification strategy. Column chromatography is a fundamental and widely used technique for the separation and purification of individual compounds from a mixture. This protocol outlines a normal-phase column chromatography procedure tailored for this compound, leveraging its physicochemical properties for effective separation.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. These properties are critical in designing an effective chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Calculated XLogP3 | 1.8 | [1] |
| Appearance | Expected to be a solid | |
| Polarity | Moderate | Inferred from structure |
| Solubility | Expected to be soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in non-polar solvents (e.g., hexane) and water. |
Experimental Protocol: Column Chromatography
This protocol is intended for the purification of a crude sample of this compound. The quantities can be scaled as needed.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from eluting.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
Wash the column with one to two column volumes of the initial mobile phase (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture). Do not allow the solvent level to drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution:
-
Carefully add the initial mobile phase (e.g., 5% ethyl acetate in n-hexane) to the top of the column.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate in n-hexane (e.g., from 5% to 10%, then to 20%, etc.). This will allow for the separation of compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in n-hexane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Expected Results and Data Presentation
The success of the purification can be monitored by TLC analysis. The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, with its moderate polarity, an Rf value between 0.3 and 0.5 in a suitable solvent system is desirable for good separation on a column.
Hypothetical TLC Data for Purification of this compound:
| Compound | Rf Value (30% Ethyl Acetate in n-Hexane) | Notes |
| Less Polar Impurity | 0.75 | Elutes from the column first. |
| This compound | 0.40 | The target compound. |
| More Polar Impurity | 0.15 | Elutes from the column last or remains on the baseline. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography protocol for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2,6-Dichloropyridin-3-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dichloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is not widely documented with a single, high-yielding method. However, based on analogous reactions and pyridine chemistry, two plausible routes are considered:
-
Route A: Chlorination of a 3-Substituted-2,6-dihydroxypyridine. This involves the chlorination of a suitable dihydroxypyridine precursor, such as 2,6-dihydroxy-3-nitropyridine, using a chlorinating agent like phosphorus oxychloride (POCl₃). This is followed by subsequent chemical modification of the group at the 3-position.
-
Route B: Diazotization of 3-Amino-2,6-dichloropyridine. This classical approach involves the conversion of the amino group on 3-Amino-2,6-dichloropyridine into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.
Q2: What are the most critical parameters to control for optimizing the yield and purity?
A2: Temperature control is a critical factor in most synthetic routes. In chlorination reactions using reagents like POCl₃, maintaining the optimal temperature is crucial to prevent decomposition and the formation of tar.[1] For diazotization reactions, the initial formation of the diazonium salt must be conducted at low temperatures (typically 0–5°C) to ensure its stability.[2] The subsequent hydrolysis step requires careful heating to promote the conversion to the phenol without degrading the product.
Q3: What are the common impurities and side-products, and how can they be minimized?
A3: Common impurities often include isomers, starting materials, and over-chlorinated or under-chlorinated pyridines.
-
In chlorination reactions: Incomplete reactions can leave residual hydroxy- or mono-chloro- species. Conversely, harsh conditions can lead to the formation of trichloropyridines. Using an equimolar amount of the chlorinating agent and carefully controlling the temperature can minimize these byproducts.[3]
-
In diazotization reactions: The primary challenge is the stability of the diazonium salt. If the temperature is not kept low, premature decomposition can lead to a variety of side products. The presence of excess nitrous acid can also lead to undesired side reactions.
Q4: What are the recommended purification methods for this compound?
A4: Purification strategies will depend on the crude product mixture. Standard techniques include:
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system is a common method for purification.
-
Column Chromatography: For complex mixtures or to separate isomers with similar physical properties, flash column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) is effective.[4]
-
Acid-Base Extraction: The phenolic nature of the target molecule allows for purification through acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the purified product.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of a Dihydroxypyridine Precursor
-
Symptom: The final product contains a high percentage of mono-chlorinated pyridine or unreacted starting material.
-
Possible Cause (1): Incomplete Reaction. The reaction time or temperature may be insufficient.
-
Recommended Solution: Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally. For solvent-free reactions with POCl₃, heating in a sealed reactor at 140–160°C for several hours is often effective.[3]
-
-
Possible Cause (2): Insufficient Chlorinating Agent. The stoichiometry of the chlorinating agent to the substrate is critical.
-
Recommended Solution: While excess POCl₃ has been traditionally used, solvent-free methods with equimolar amounts have proven efficient.[3] Ensure accurate measurement of reagents.
-
-
Symptom: Significant amounts of tar or char are observed in the reactor.
-
Possible Cause: The reaction temperature is too high, leading to decomposition.
-
Recommended Solution: Optimize the reaction temperature to avoid thermal decomposition.[1] Ensure uniform heating and efficient stirring to prevent localized hot spots.
-
Issue 2: Low Conversion in the Diazotization of 3-Amino-2,6-dichloropyridine
-
Symptom: The reaction fails or gives a low yield of this compound, with a significant amount of starting amine recovered.
-
Possible Cause (1): Decomposition of the Diazonium Salt. Diazonium salts are thermally unstable.
-
Recommended Solution: Maintain the reaction temperature between -10°C and 5°C during the addition of the nitrite solution.[2] Use the diazonium salt solution immediately in the next step without letting it warm up.
-
-
Possible Cause (2): Incorrect Stoichiometry. An insufficient amount of nitrous acid will lead to incomplete diazotization.
-
Recommended Solution: Ensure the correct stoichiometry of sodium nitrite and acid is used to generate the nitrous acid in situ.[5]
-
-
Symptom: The formation of colored impurities or tar.
-
Possible Cause: Side reactions of the diazonium salt, such as coupling reactions.
-
Recommended Solution: Ensure the reaction medium is sufficiently acidic to suppress coupling reactions. After the diazotization is complete, proceed with the hydrolysis step promptly.
-
Data Presentation
Table 1: Reaction Conditions for Key Transformations in Related Syntheses
| Transformation | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 2,6-Dihydroxy-3-nitropyridine | POCl₃ | 1,2-Dichloroethane | 80-82 | 8 | 92.1 | [6] |
| Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, Pyridine | Solvent-free | 140-160 | 2 | 93 | [3] |
| Nitration | 2,6-Dichloropyridine | 70% HNO₃, conc. H₂SO₄ | H₂SO₄ | 0-25 | 1 | 94 | [7] |
| Nitration | 2,6-Dichloropyridine | KNO₃, conc. H₂SO₄ | H₂SO₄ | 120 | 10 | 80 | [8] |
| Diazotization | 2-Amino-5-nitrothiazole | NaNO₂, conc. H₂SO₄ | H₂SO₄ | -10 to 0 | 0.5 | N/A | [2] |
Experimental Protocols
Route A: Synthesis via Chlorination of 2,6-Dihydroxy-3-nitropyridine (Analogous Protocol)
This protocol is based on the chlorination of a dihydroxypyridine derivative, which would then require further steps (e.g., reduction of the nitro group, diazotization, and deamination) to yield the final product. The chlorination step is presented here.
-
Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200 g of 1,2-dichloroethane.[6]
-
Reagent Addition: Add 76.5 g (0.5 mol) of phosphorus oxychloride (POCl₃) followed by 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine.[6]
-
Reaction: Stir the mixture and heat to 80-82°C for 8 hours.[6]
-
Work-up: Cool the reaction to 20-25°C and slowly pour the mixture into 200 g of ice water.[6]
-
Extraction: Extract the aqueous layer three times with 50 g portions of 1,2-dichloroethane.[6]
-
Purification: Combine the organic phases, wash with 30 g of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[6]
-
Isolation: Remove the solvent by rotary evaporation to obtain 2,6-dichloro-3-nitropyridine.[6]
Route B: Synthesis via Diazotization of 3-Amino-2,6-dichloropyridine
This protocol is a general procedure based on established diazotization methods.
-
Amine Dissolution: In a suitable reaction vessel, dissolve 3-Amino-2,6-dichloropyridine in a mixture of concentrated sulfuric acid and water, keeping the temperature below 10°C with an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0°C and 5°C.[2] The reaction is typically complete after stirring for an additional 30 minutes at low temperature.
-
Hydrolysis: In a separate flask, bring a volume of water to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling water. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.
-
Work-up: After the addition is complete, cool the reaction mixture to room temperature.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Plausible synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 7. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 2,6-Dichloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and accessible synthetic pathway to this compound is a two-step process commencing with the commercially available 3-Amino-2,6-dichloropyridine.[1][2] This process involves the diazotization of the amino group, followed by the hydrolysis of the resulting diazonium salt to yield the desired hydroxyl functional group.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions stem from the reactivity of the intermediate diazonium salt. These can include:
-
Azo Coupling: The diazonium salt can react with the starting material, 3-Amino-2,6-dichloropyridine, or the product, this compound, to form highly colored azo compounds.[3]
-
Sandmeyer-type Reactions: If halide ions (e.g., from the acid used in diazotization) are present, the diazonium group may be replaced by a halogen, leading to the formation of tri-chlorinated pyridine impurities.[4]
-
Reduction: The diazonium group can be reduced to a hydrogen atom, resulting in the formation of 2,6-Dichloropyridine as a byproduct.[4]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following strategies:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.
-
Slow Addition of Reagents: Add the diazotizing agent (e.g., sodium nitrite solution) slowly and with vigorous stirring to prevent localized high concentrations.
-
Choice of Acid: Using a non-nucleophilic acid like sulfuric acid for the hydrolysis step can minimize the formation of Sandmeyer-type byproducts.
-
Control of Stoichiometry: Use a slight excess of the diazotizing agent to ensure complete conversion of the starting amine, but avoid a large excess which can lead to other side reactions.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves standard laboratory techniques. Recrystallization from a suitable solvent system is often effective for removing minor impurities. For more challenging separations, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | The isolated product mass is significantly lower than the theoretical yield. | Incomplete diazotization of the starting amine. Decomposition of the diazonium salt. Predominance of side reactions. | Ensure the reaction temperature is maintained between 0-5 °C during diazotization. Confirm the quality and stoichiometry of the sodium nitrite. Add the sodium nitrite solution slowly and sub-surface. Ensure efficient stirring throughout the reaction. |
| Product is Highly Colored (Red, Orange, or Brown) | The isolated solid is not the expected off-white or pale-yellow color. | Formation of azo compounds due to coupling of the diazonium salt with the starting material or product. | Maintain a low reaction temperature. Ensure a slight excess of acid is present during the reaction. Consider purification by column chromatography to remove colored impurities. |
| Presence of Tri-chlorinated Impurities in a Spectroscopic Analysis (e.g., GC-MS, NMR) | Mass spectrometry or NMR data indicates the presence of a compound with an additional chlorine atom. | Sandmeyer-type side reaction where the diazonium group is replaced by a chloride ion. | Use sulfuric acid instead of hydrochloric acid for the diazotization and hydrolysis steps. If HCl must be used, keep the concentration and temperature as low as possible. |
| Formation of 2,6-Dichloropyridine Byproduct | Analytical data shows the presence of 2,6-Dichloropyridine. | Reductive deamination of the diazonium salt. | Avoid the use of reducing agents. Ensure the reaction is not unnecessarily exposed to sources of radicals. |
Experimental Protocols
Synthesis of this compound via Diazotization
Materials:
-
3-Amino-2,6-dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Diethyl Ether (or other suitable organic solvent)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of the Amine: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-2,6-dichloropyridine in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.
-
Diazotization: Cool the solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. Ensure the temperature does not exceed 5 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Hydrolysis: Slowly and carefully heat the reaction mixture to 50-60 °C. Nitrogen gas evolution should be observed. Maintain this temperature until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous solution with diethyl ether (or another suitable organic solvent) multiple times.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 2,6-Dichloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Dichloropyridin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. The two primary synthetic pathways can introduce distinct sets of impurities:
-
From 3-amino-2,6-dichloropyridine via diazotization: This process can lead to unreacted starting material (3-amino-2,6-dichloropyridine), as well as byproducts from side reactions of the diazonium salt, such as azo compounds.[1][2][3][4][]
-
From 2,6-dichloro-3-nitropyridine via reduction or hydrolysis: This route may result in residual starting material (2,6-dichloro-3-nitropyridine) and potentially isomeric nitropyridine impurities if the initial nitration of 2,6-dichloropyridine is not completely regioselective.[6][7][8] Incomplete reduction could also leave behind intermediate nitroso or azoxy compounds.
In both cases, residual solvents and reagents from the reaction and work-up steps are also common impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification methods for this compound are recrystallization and column chromatography. The choice between these techniques depends on the purity of the crude material and the nature of the impurities.
-
Recrystallization is an excellent method for removing small amounts of impurities, especially if the crude product is already relatively pure. The key is to find a suitable solvent or solvent system.[9][10][11]
-
Column chromatography is more effective for separating complex mixtures or when impurities have similar polarities to the desired product.[12][13]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[9][10][11] Given that this compound is a polar molecule, polar solvents are a good starting point.[14]
A systematic approach to solvent selection involves:
-
Solubility Testing: Test the solubility of a small amount of the crude product in various solvents at both room temperature and at the solvent's boiling point.
-
Common Solvents to Test: Good candidates for polar compounds like this compound include alcohols (e.g., ethanol, methanol, isopropanol), acetone, and ethyl acetate.[14][15] Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[11]
-
"Oiling Out": Be cautious of "oiling out," where the compound separates as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: For polar compounds like this compound, silica gel is a suitable stationary phase. A good starting mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.4 for the desired compound to achieve good separation on the column.[16] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.[12]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid) is a common setup for analyzing polar aromatic compounds.[17][18] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm the structure and identify any impurities.[19]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not saturated (too much solvent was used). | Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again. |
| The solution is supersaturated, and crystallization has not initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. | |
| The cooling process is too rapid, leading to the formation of an oil or very fine powder. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent or a solvent mixture. |
| High concentration of impurities depressing the melting point. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. | |
| Poor Recovery of Pure Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The mobile phase polarity is too high or too low. | Optimize the solvent system using TLC. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. | |
| Tailing of the Compound Spot/Peak | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize active sites on the silica. |
| Cracking of the Silica Gel Bed | The column was allowed to run dry. | Always keep the top of the silica gel covered with the mobile phase. |
| The packing of the silica gel was not uniform. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Typical Initial Purity (%) | Achievable Final Purity (%) | Estimated Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 80 - 95 | > 98 | 60 - 85 | Simple, cost-effective for removing minor impurities. | Can be time-consuming to find the optimal solvent; potential for significant product loss. |
| Column Chromatography | 50 - 90 | > 99 | 50 - 80 | Highly effective for complex mixtures and closely related impurities. | More labor-intensive, requires larger volumes of solvents, and can lead to lower yields. |
Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Determine a suitable mobile phase by performing TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Relationship between synthesis routes and potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Diazotisation [organic-chemistry.org]
- 6. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recrystallization [wiredchemist.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2,6-Dichloropyridin-3-ol
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions with 2,6-dichloropyridin-3-ol. The information herein is designed to address specific experimental challenges, particularly those arising from the unique combination of a hydroxyl group and two chloro-substituents on the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary reasons for this?
A1: Low yields with this substrate are common and can be attributed to several factors:
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High Basicity Requirement: The acidic proton of the 3-hydroxyl group can react with the base, consuming it and preventing the formation of the active boronate species. A sufficient excess of a strong, non-nucleophilic base is often required.
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Catalyst Inhibition: The pyridine nitrogen and the hydroxyl group can coordinate to the palladium catalyst, leading to catalyst deactivation.[1] The use of bulky, electron-rich ligands can mitigate this by sterically shielding the palladium center.
-
Inert C-Cl Bond: Carbon-chlorine bonds are less reactive in the oxidative addition step compared to C-Br or C-I bonds, often necessitating more active catalyst systems and higher reaction temperatures.[1][2]
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can significantly impact the reaction outcome.
Q2: I am observing significant amounts of starting material, even after prolonged reaction times. How can I improve conversion?
A2: To improve conversion, consider the following adjustments:
-
Optimize the Catalyst System: Switch to a more active catalyst system. Palladium precatalysts combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for chloropyridines.[1]
-
Increase Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) can help overcome the activation energy for the oxidative addition of the C-Cl bond. Microwave irradiation can also be a valuable tool to accelerate the reaction.[3]
-
Screen Different Bases: The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally recommended. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Increase Catalyst Loading: In cases of suspected catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.
Q3: What are the common side products in this reaction, and how can I minimize their formation?
A3: Common side products include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or when the transmetalation step is slow.[4] To minimize this, ensure the reaction is performed under a strictly inert atmosphere and consider a catalyst system that promotes rapid cross-coupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue, especially with heteroaryl boronic acids.[4] Using anhydrous solvents and ensuring the base is not excessively strong can sometimes mitigate this. Alternatively, using boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability.
-
Protodechlorination: The replacement of a chlorine atom with hydrogen can also occur, particularly if the transmetalation step is slow. Optimizing the base and solvent to accelerate the catalytic cycle can help reduce this side reaction.
Q4: Do I need to protect the hydroxyl group on this compound before performing the Suzuki coupling?
A4: While not always mandatory, protecting the hydroxyl group can simplify the reaction and improve yields, especially if you are struggling with low conversion or side reactions. The acidic proton of the hydroxyl group can interfere with the basic conditions required for the Suzuki coupling.
Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q5: Can I achieve selective mono-arylation of this compound?
A5: Achieving selective mono-arylation can be challenging but is often feasible. The reactivity of the two C-Cl bonds is influenced by the electronic and steric environment. In many dichloropyridines, the C2/C6 positions are more susceptible to oxidative addition. However, careful selection of the ligand, base, and reaction conditions can influence the regioselectivity. A systematic screening of these parameters is recommended to achieve the desired mono-substituted product.
Troubleshooting Workflow
For a systematic approach to troubleshooting, please refer to the following workflow diagram.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and degassed water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize starting conditions for catalyst and base screening, which are critical for optimizing the Suzuki coupling of this compound.
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Catalyst Precursor (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | A generally robust system for challenging aryl chlorides. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Highly active catalyst system, often effective at lower temperatures. |
| PdCl₂(dppf) (3-5) | - | A common, air-stable precatalyst, may require higher temperatures. |
Table 2: Recommended Bases for Suzuki Coupling with Hydroxylated Substrates
| Base | Equivalents | Notes |
| K₃PO₄ | 2.0 - 3.0 | Often provides good results with aryl chlorides. |
| Cs₂CO₃ | 2.0 - 3.0 | Highly effective but more expensive. Good solubility in some organic solvents. |
| K₂CO₃ | 2.0 - 3.0 | A common and cost-effective base, may be less effective for this substrate. |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Relationship of Reaction Components
The success of the Suzuki coupling is dependent on the interplay of several key components.
Caption: Interdependencies of key components in the Suzuki coupling reaction.
References
Preventing decomposition of 2,6-Dichloropyridin-3-ol during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 2,6-Dichloropyridin-3-ol during common chemical transformations. Below you will find troubleshooting guides and frequently asked questions to address challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by the following factors:
-
High Temperatures: The compound can be thermally sensitive, and elevated temperatures may lead to degradation.
-
Strong Bases: Strong bases can deprotonate the hydroxyl group, forming a phenoxide that might be unstable under certain conditions or lead to unwanted side reactions.
-
Strong Acids: Acidic conditions can lead to protonation of the pyridine nitrogen, potentially altering the reactivity of the ring and promoting side reactions.
-
Oxidizing and Reducing Agents: The pyridine ring and the chloro-substituents can be susceptible to oxidation or reduction under harsh conditions.
-
Prolonged Reaction Times: Extended exposure to reaction conditions, even if mild, can increase the likelihood of decomposition.
Q2: Are there any known incompatible reagents with this compound?
A2: While specific incompatibility data is limited, based on the structure, caution should be exercised with:
-
Strong, non-nucleophilic bases at high temperatures: This could promote elimination or rearrangement reactions.
-
Harsh reducing agents: These could lead to dechlorination.
-
Strong oxidizing agents: These could lead to pyridine ring opening or other oxidative degradation.
Q3: How can I monitor the stability of this compound during my reaction?
A3: The stability of this compound can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly check for the appearance of new, unidentified spots which may indicate decomposition products.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of the starting material's consumption and the formation of any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential decomposition products.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions involving this compound.
Issue 1: Decomposition during Ether Synthesis (e.g., Williamson Ether Synthesis)
Symptom: Low yield of the desired ether product with the formation of multiple unidentified byproducts.
Potential Cause: Decomposition of the starting material under the basic conditions of the Williamson ether synthesis. The pyridinolate formed may be unstable at higher temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Use a Milder Base | Instead of strong bases like sodium hydride (NaH), consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Milder bases are less likely to induce decomposition of the sensitive pyridinol structure. |
| 2. Lower the Reaction Temperature | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times. | Reduces the rate of thermal decomposition. |
| 3. Use a More Reactive Alkylating Agent | Employ a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a chloride or bromide. | Allows for the use of milder reaction conditions (lower temperature, weaker base). |
| 4. Protect the Hydroxyl Group | Consider protecting the hydroxyl group with a suitable protecting group prior to the coupling reaction. | This avoids the formation of the potentially unstable pyridinolate. |
Experimental Protocol: Modified Williamson Ether Synthesis
-
To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile) add a mild base such as K₂CO₃ (2.0 equiv).[1]
-
Add the alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or HPLC.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)
Symptom: Low yield of the coupled product, significant starting material recovery, and/or formation of dark, insoluble materials.
Potential Cause: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The hydroxyl group may also interfere with the catalytic cycle. High temperatures often required for the coupling of chloroarenes can also lead to decomposition.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Select an Appropriate Catalyst System | Use a palladium catalyst system known to be effective for electron-deficient and sterically hindered substrates. This often involves bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] | These ligands promote the oxidative addition of the aryl chloride and stabilize the palladium catalyst, preventing deactivation. |
| 2. Optimize the Base | Use a non-nucleophilic, moderately strong base such as K₃PO₄ or Cs₂CO₃. Avoid very strong bases like NaOtBu if possible, especially at high temperatures.[2] | A suitable base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig) without causing decomposition of the starting material. |
| 3. Control the Reaction Temperature | Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is slow. Use a sealed vessel to allow for temperatures above the solvent's boiling point if necessary.[2] | Minimizes thermal degradation while still providing enough energy for the reaction to proceed. |
| 4. Protect the Hydroxyl Group | Protect the hydroxyl group as a methyl ether or another stable protecting group before attempting the cross-coupling reaction. | This prevents potential interference of the hydroxyl group with the catalyst and improves the stability of the substrate. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2]
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Issue 3: Decomposition during Esterification
Symptom: Low yield of the ester, with significant byproduct formation, possibly due to acylation at the pyridine nitrogen or other side reactions.
Potential Cause: Standard esterification conditions, such as strong acid catalysis (Fischer esterification), can be too harsh for the dichloropyridinol. Acylating agents can also react with the pyridine nitrogen.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Use Mild Coupling Reagents | Employ milder esterification methods such as those using carbodiimide coupling agents (e.g., DCC or EDC) with a catalytic amount of DMAP (Steglich esterification).[4] | These methods proceed under neutral or mildly basic conditions, avoiding strong acids that can cause degradation. |
| 2. Control Stoichiometry | Use a slight excess of the carboxylic acid and coupling agents to ensure complete conversion of the alcohol. | Minimizes the amount of unreacted starting material that could decompose over time. |
| 3. Maintain a Low Temperature | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[5] | Reduces the rate of potential side reactions, such as N-acylation. |
| 4. Aprotic Solvent Choice | Use a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | Prevents the solvent from participating in the reaction. |
Experimental Protocol: Steglich Esterification
-
Dissolve this compound (1.0 equiv), the carboxylic acid (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the urea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
This technical support guide is intended to provide general advice. Optimal reaction conditions will vary depending on the specific substrates and reagents used. Always perform small-scale test reactions to optimize conditions before scaling up.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,6-Dichloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, troubleshooting, and frequently asked questions (FAQs) for cross-coupling reactions of 2,6-dichloropyridin-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Suzuki-Miyaura Coupling: Troubleshooting
Question: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the potential causes and solutions?
Answer: Low yields with this substrate are often due to a combination of factors, including the inherent low reactivity of C-Cl bonds and potential interference from the hydroxyl and pyridine nitrogen groups.[1] A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity: The chosen palladium catalyst and ligand may not be active enough to facilitate the oxidative addition to the C-Cl bond.
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also be a powerful alternative. Consider using a pre-catalyst for reliable initiation.
-
-
Base Incompatibility: The base may not be effective in the presence of the hydroxyl group or may not be strong enough to promote transmetallation.
-
Solution: Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often good choices.[1] The choice of base can also influence the solubility of the reaction components.
-
-
Hydroxyl Group Interference: The hydroxyl group can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.
-
Solution: Consider protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) prior to the coupling reaction. Alternatively, a careful selection of base and reaction conditions may allow for a successful coupling without protection. Some studies have shown that hydroxyl groups can act as directing groups in cross-coupling reactions, which could be leveraged to your advantage.[2][3]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution: Employing sterically hindered ligands can mitigate this issue by preventing strong coordination of the pyridine nitrogen. Increasing the catalyst loading might also be beneficial.[1]
-
Buchwald-Hartwig Amination: Troubleshooting
Question: My Buchwald-Hartwig amination of this compound is giving low yields or a complex mixture of products. How can I optimize this reaction?
Answer: Achieving high selectivity and yield in the Buchwald-Hartwig amination of this substrate requires careful control over the catalyst system, base, and reaction conditions.
Potential Causes & Recommended Solutions:
-
Inappropriate Catalyst System: The combination of palladium precursor and ligand may not be suitable for this specific substrate.
-
Solution: For mono-amination, ligands like Xantphos can be effective with careful control of stoichiometry.[1] For di-amination, an excess of the amine and a higher catalyst loading may be necessary. Consider using modern, highly active ligands developed by Buchwald and Hartwig.
-
-
Side Reactions: The presence of the hydroxyl group and two chlorine atoms can lead to side reactions, such as O-arylation or double amination when mono-amination is desired.
-
Solution: To favor mono-amination, use a slight excess of this compound relative to the amine. For di-amination, use an excess of the amine. Protecting the hydroxyl group can prevent O-arylation.
-
-
Base Selection: The choice of base is critical and can influence the outcome of the reaction.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used in Buchwald-Hartwig reactions. The choice may need to be optimized based on the specific amine and desired outcome.
-
Sonogashira Coupling: Troubleshooting
Question: I am struggling with the Sonogashira coupling of this compound, observing significant homocoupling of my alkyne.
Answer: Successful Sonogashira coupling of this substrate requires an active catalyst system and conditions that suppress the undesired homocoupling (Glaser coupling) of the terminal alkyne.
Potential Causes & Recommended Solutions:
-
Catalyst System and Additives: The standard Sonogashira conditions may not be optimal for this substrate.
-
Solution: While a copper(I) co-catalyst is often used, it can also promote homocoupling.[1] Consider running the reaction under copper-free conditions. A variety of palladium catalysts and ligands can be screened, including Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
-
Reaction Conditions: The reaction temperature and base can significantly impact the ratio of cross-coupling to homocoupling.
-
Solution: Running the reaction at the lowest effective temperature can help minimize homocoupling. The choice of amine base (e.g., triethylamine, diisopropylamine) can also be critical and may require screening.
-
-
Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can react with the base or other reaction components.
-
Solution: Protecting the hydroxyl group is a common strategy to avoid potential complications.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: There are three primary reasons:
-
Low Reactivity of C-Cl Bonds: The carbon-chlorine bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This often necessitates more active catalysts and higher reaction temperatures.
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]
-
Presence of the Hydroxyl Group: The hydroxyl group can be deprotonated by the base, potentially leading to catalyst poisoning or undesired side reactions. It can, however, also act as a directing group, influencing the regioselectivity of the reaction.[2][3]
Q2: Is it necessary to protect the hydroxyl group on this compound before performing a cross-coupling reaction?
A2: While not always strictly necessary, protecting the hydroxyl group is a common and often advisable strategy to prevent potential side reactions and improve reaction outcomes. Common protecting groups include methoxy (Me), benzyloxy (Bn), or silyl ethers. The necessity of protection will depend on the specific reaction type, the chosen base, and the overall reaction conditions.
Q3: Can I achieve selective mono-functionalization of this compound?
A3: Yes, selective mono-functionalization is often achievable by carefully controlling the stoichiometry of the reagents. Using a slight excess of the this compound relative to the coupling partner (boronic acid, amine, or alkyne) typically favors the mono-substituted product. The electronic properties of the hydroxyl group may also influence the regioselectivity of the first coupling.
Q4: What are the key differences in catalyst selection between Suzuki, Buchwald-Hartwig, and Sonogashira reactions for this substrate?
A4: While all are palladium-catalyzed, the optimal ligand and additives can differ:
-
Suzuki-Miyaura: Often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands to activate the C-Cl bond.[1]
-
Buchwald-Hartwig: Also benefits from bulky, electron-rich phosphine ligands to facilitate both C-N bond formation and overcome pyridine inhibition.[4]
-
Sonogashira: Traditionally uses phosphine ligands like PPh₃ and often includes a copper(I) co-catalyst, although copper-free conditions are increasingly used to avoid homocoupling.[5]
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound (or Analogs)
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust system for challenging aryl chlorides.[1] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 80-110 | Highly active catalyst, good for difficult couplings. |
| PEPPSI-IPr | K₃PO₄ | t-BuOH | 80-100 | NHC-based catalyst, often shows high efficiency. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound (or Analogs)
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Good for mono-amination with controlled stoichiometry.[1] |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 70-90 | Highly active system for a broad range of amines. |
| BrettPhos Pd G3 | K₃PO₄ | Dioxane | 80-100 | A pre-catalyst that is often effective for heteroaryl chlorides. |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of this compound (or Analogs)
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 50-80 | Classic conditions, may require optimization to minimize homocoupling. |
| Pd(PPh₃)₄ | None | i-Pr₂NEt | Dioxane | 60-90 | Copper-free conditions to reduce Glaser coupling. |
| Pd(OAc)₂ / SPhos | None | K₂CO₃ | Acetonitrile | 70-90 | Modern catalyst system that can be effective for copper-free couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (or its protected form) (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Catalyst Activation: Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.
-
Reagent Addition: Add this compound (or its protected form) (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (or its protected form) (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if applicable.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent and water. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions of this compound.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in 2,6-Dichloropyridin-3-ol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding impurity management in chemical reactions involving 2,6-Dichloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions with this compound?
A1: Impurities in reactions starting from this compound can generally be traced back to three main sources:
-
Starting Material Quality: The purity of the initial this compound is crucial. Impurities from its synthesis, such as isomeric dichloropyridinols or under- or over-halogenated precursors, can be carried through to the final product.
-
Side Reactions: The inherent reactivity of the starting material can lead to undesired parallel or subsequent reactions. A common example in alkylation reactions is the competition between O-alkylation and N-alkylation.[1][2]
-
Incomplete Reactions or Degradation: Unreacted starting material or degradation of the product under the reaction conditions can also be significant sources of impurities.
Q2: How can I best monitor the progress of my reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for monitoring reaction progress. Regular sampling and analysis (e.g., every hour) will allow you to determine the point of maximum conversion of your starting material and minimize the formation of degradation products that may arise from prolonged reaction times or excessive heat.
Q3: What are the recommended general purification techniques for products derived from this compound?
A3: The choice of purification method will depend on the specific properties of your product and the nature of the impurities. The most common techniques include:
-
Recrystallization: This is an effective method for removing small amounts of impurities from solid products. The key is to select a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
-
Column Chromatography: For complex mixtures or to separate impurities with similar polarity to the product, silica gel column chromatography is a powerful tool. A range of solvent systems, typically gradients of ethyl acetate in hexanes or dichloromethane in methanol, can be employed.
-
Acid-Base Extraction: If your product or impurities have acidic or basic functionalities, a liquid-liquid extraction can be a simple and effective purification step.
Troubleshooting Guides
This section provides troubleshooting for a common reaction of this compound: O-alkylation with an alkyl halide (e.g., benzyl bromide) to form the corresponding ether, 2,6-dichloro-3-(benzyloxy)pyridine.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Symptom: NMR and HPLC analysis of your purified product show the presence of a significant isomeric impurity alongside your desired O-alkylated product.
-
Probable Cause: Pyridinols, like this compound, are ambident nucleophiles, meaning they can be alkylated at either the oxygen or the nitrogen atom.[1][2] The unexpected isomer is likely the N-alkylated product, 1-benzyl-2,6-dichloro-1,6-dihydropyridin-3-one. The ratio of O- to N-alkylation can be influenced by factors such as the solvent, the base used, and the counterion.[1]
-
Troubleshooting Steps:
-
Confirm the Isomer Identity: Use NMR spectroscopy to differentiate between the O- and N-alkylated products. The chemical shifts of the protons and carbons attached to or near the site of alkylation will be significantly different. For example, the methylene protons of the benzyl group in the O-alkylated product will have a different chemical shift compared to the N-alkylated product.
-
Modify Reaction Conditions: To favor O-alkylation, you can try the following:
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile often favor O-alkylation.
-
Base and Counterion: Using a weaker base or a base with a larger counterion (e.g., cesium carbonate instead of sodium hydride) can sometimes increase the selectivity for O-alkylation.
-
-
Purification Strategy: If modifying the reaction conditions is not sufficient, you will need to rely on a robust purification method. Since the polarity of the O- and N-alkylated isomers is often different, they can typically be separated by silica gel column chromatography.
-
Issue 2: Incomplete Consumption of Starting Material
-
Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted this compound remaining.
-
Probable Cause: This could be due to several factors:
-
Insufficient amount of base or alkylating agent.
-
The base used was not strong enough to fully deprotonate the pyridinol.
-
The reaction temperature was too low, or the reaction time was too short.
-
Deactivation of the alkylating agent.
-
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure that you have used at least one equivalent of base and a slight excess (1.1-1.2 equivalents) of the alkylating agent.
-
Choice of Base: If you are using a weak base like potassium carbonate, you may need to switch to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation.
-
Optimize Reaction Conditions: Increase the reaction temperature in increments of 10 °C and monitor the reaction progress. You can also try extending the reaction time.
-
Reagent Quality: Ensure that your alkylating agent has not degraded. For example, benzyl bromide can be sensitive to light and air.
-
Data Presentation
The following tables provide a summary of hypothetical analytical data for a typical O-alkylation reaction of this compound, highlighting the differences between the desired product and a common impurity.
Table 1: HPLC Retention Times for Reaction Components
| Compound | Retention Time (min) |
| This compound (Starting Material) | 3.5 |
| Benzyl Bromide (Reagent) | 8.2 |
| 2,6-dichloro-3-(benzyloxy)pyridine (O-alkylated Product) | 10.1 |
| 1-benzyl-2,6-dichloro-1,6-dihydropyridin-3-one (N-alkylated Impurity) | 9.5 |
Note: Based on a typical reversed-phase C18 column with a water/acetonitrile gradient.
Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃) for Product and Impurity
| Proton | O-alkylated Product (δ, ppm) | N-alkylated Impurity (δ, ppm) |
| Pyridine Ring Protons | 6.8 - 7.3 | 6.1 - 7.0 |
| Benzyl CH₂ | ~5.1 | ~4.9 |
| Benzyl Aromatic Protons | 7.3 - 7.5 | 7.2 - 7.4 |
Note: These are approximate chemical shifts and can vary based on experimental conditions.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-(benzyloxy)pyridine (O-alkylation)
This protocol describes a general procedure for the O-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general HPLC method for assessing the purity of 2,6-dichloro-3-(benzyloxy)pyridine.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Mandatory Visualizations
Caption: O- vs. N-alkylation of this compound.
Caption: Decision tree for addressing isomeric impurities.
References
Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dichloropyridin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound on a larger scale?
A1: The most prevalent and scalable synthetic route to this compound involves a two-step process starting from 2,6-dichloro-3-nitropyridine. The first step is the reduction of the nitro group to an amino group to form 2,6-dichloro-3-aminopyridine. This is followed by the diazotization of the amino group and subsequent hydrolysis of the resulting diazonium salt to yield the desired this compound.
Q2: What are the critical safety considerations when scaling up the diazotization of 2,6-dichloro-3-aminopyridine?
A2: Scaling up diazotization reactions requires strict safety protocols due to the inherent instability of diazonium salts, which can be explosive when isolated or heated.[1][2] Key safety considerations include:
-
Temperature Control: The reaction must be maintained at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[3][4]
-
In Situ Consumption: It is highly recommended to use the diazonium salt in situ for the subsequent hydrolysis step without isolation.[3]
-
Slow Addition of Reagents: The slow, controlled addition of sodium nitrite is crucial to manage the exothermic nature of the reaction and prevent localized temperature increases.
-
Quenching Procedures: Have appropriate quenching agents (e.g., a solution of sulfamic acid) readily available to destroy any excess nitrous acid.
-
Flow Chemistry: For larger scales, consider implementing flow chemistry to minimize the accumulation of hazardous diazonium intermediates.[5][6]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
-
Unreacted 2,6-dichloro-3-aminopyridine.
-
Byproducts from the diazotization step, such as azo compounds formed from the coupling of the diazonium salt with the starting amine or the product.
-
Products of undesired substitution reactions, where the diazonium group is replaced by other nucleophiles present in the reaction mixture.
-
Tar formation, especially if the temperature during diazotization or hydrolysis is not well-controlled.[7]
Q4: What are the recommended purification methods for the final product, this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system should be determined experimentally.
-
Column Chromatography: For mixtures with impurities of similar polarity, silica gel column chromatography can be employed.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via extraction into an aqueous base, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and subsequent acidification to precipitate the pure product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the complete dissolution of 2,6-dichloro-3-aminopyridine in the acidic medium before the addition of sodium nitrite. Use a slight excess of sodium nitrite and allow sufficient reaction time at 0-5 °C. Monitor the reaction for the disappearance of the starting amine using TLC or LC-MS. |
| Decomposition of Diazonium Salt | Strictly maintain the reaction temperature below 5 °C during the addition of sodium nitrite and throughout the diazotization process.[4] Use the generated diazonium salt immediately in the next step. |
| Incomplete Hydrolysis | After diazotization, ensure the reaction mixture is heated sufficiently to drive the hydrolysis to completion. The optimal temperature and time should be determined experimentally, but temperatures around 70-100 °C are often employed.[8] |
| Side Reactions | The formation of azo-dyes or other byproducts can significantly lower the yield. Ensure efficient stirring and controlled addition of reagents to minimize localized high concentrations. The use of a more dilute reaction mixture might be beneficial on a larger scale. |
Issue 2: Formation of a Colored Impurity (e.g., red or brown solid)
| Possible Cause | Recommended Solution |
| Azo Compound Formation | This is a common side reaction where the diazonium salt couples with the starting amine or the product. This can be minimized by ensuring a slight excess of nitrous acid and maintaining a low reaction temperature. The order of addition can also be critical; adding the amine solution to the nitrous acid solution can sometimes reduce self-coupling. |
| Tar Formation | Tarry byproducts can form due to the decomposition of the diazonium salt at elevated temperatures.[7] Adhere strictly to the recommended low-temperature conditions for the diazotization step. |
| Oxidation of the Product | The phenolic product may be susceptible to air oxidation, leading to colored impurities. Work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-3-aminopyridine (via reduction of 2,6-dichloro-3-nitropyridine)
-
Materials: 2,6-dichloro-3-nitropyridine, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a stirred suspension of iron powder (X eq.) in a mixture of ethanol and water, add a solution of ammonium chloride (Y eq.).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 2,6-dichloro-3-nitropyridine (1.0 eq.) in ethanol dropwise to the refluxing mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-3-aminopyridine.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound (via diazotization and hydrolysis)
-
Materials: 2,6-dichloro-3-aminopyridine, Concentrated sulfuric acid or hydrochloric acid, Sodium nitrite, Water.
-
Procedure:
-
Dissolve 2,6-dichloro-3-aminopyridine (1.0 eq.) in a cold (0-5 °C) aqueous solution of sulfuric acid or hydrochloric acid with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the solution of the aminopyridine, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Slowly heat the reaction mixture to 70-100 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yields in the synthesis.
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Reaction Monitoring for 2,6-Dichloropyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions of 2,6-Dichloropyridin-3-ol, a common intermediate in pharmaceutical and agrochemical research. The focus is on the widely used analytical techniques of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: The most common and accessible methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a rapid, qualitative technique ideal for quick checks on reaction progress at the bench. LC-MS provides more detailed, quantitative information and is highly sensitive for detecting the starting material, product, and any byproducts, confirming their identity by mass.
Q2: I'm performing a Williamson ether synthesis on this compound to make 2,6-dichloro-3-methoxypyridine. How will the polarity of my product compare to the starting material?
A2: In a Williamson ether synthesis, the hydroxyl group (-OH) of this compound is converted to an ether group (-OCH₃). This change in functional group leads to a decrease in the molecule's polarity. Therefore, the product, 2,6-dichloro-3-methoxypyridine, will be less polar than the starting material. On a normal-phase TLC plate, the product will travel further up the plate, resulting in a higher Retention Factor (Rf) value.
Q3: What are the expected molecular weights and m/z values for this compound and its O-methylated product for LC-MS analysis?
A3: The molecular weight of this compound (C₅H₃Cl₂NO) is approximately 163.99 g/mol .[1] The O-methylated product, 2,6-dichloro-3-methoxypyridine (C₆H₅Cl₂NO), has a molecular weight of approximately 178.02 g/mol .[2] In positive ion mode Electrospray Ionization (ESI) LC-MS, you would typically look for the protonated molecules ([M+H]⁺). The expected m/z values are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₅H₃Cl₂NO | 163.99 | ~164.96 |
| 2,6-dichloro-3-methoxypyridine | C₆H₅Cl₂NO | 178.02 | ~179.03 |
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Issue 1: My spots are not moving from the baseline.
-
Potential Cause: The solvent system (mobile phase) is not polar enough to move the polar starting material, this compound.
-
Recommended Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, if a 10% ethyl acetate in hexane mixture is not working, try 20% or 30%. For very polar compounds, adding a small amount of methanol to the ethyl acetate can also be effective.
Issue 2: My starting material and product spots are too close together (poor resolution).
-
Potential Cause: The chosen solvent system is not providing adequate separation between the two compounds.
-
Recommended Solution:
-
Optimize the Solvent Ratio: Fine-tune the ratio of your binary solvent system (e.g., ethyl acetate/hexane). Small adjustments can sometimes significantly improve separation.
-
Try a Different Solvent System: Experiment with solvent systems of different selectivities. For instance, you could try a mixture of dichloromethane and methanol.
-
Use a Co-spot: Always run a lane on your TLC plate that contains a spot of both the starting material and the reaction mixture. This "co-spot" will help you determine if the spots are truly separating or if they are overlapping.[3]
-
Issue 3: The spots on my TLC plate are streaking.
-
Potential Cause 1: The sample is too concentrated.
-
Solution 1: Dilute your reaction mixture sample before spotting it on the TLC plate. Overloading the plate is a common cause of streaking.[4]
-
Potential Cause 2: The compound is interacting strongly with the silica gel, which can be acidic.
-
Solution 2: Add a small amount of a modifier to your mobile phase. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) can help to reduce streaking.[4]
Issue 4: I can't see any spots on the TLC plate after developing.
-
Potential Cause 1: The compounds are not UV-active.
-
Solution 1: While pyridines are typically UV-active, if you suspect this is the issue, use a chemical stain for visualization. A common general-purpose stain is potassium permanganate. Anisaldehyde can also be effective for visualizing many functional groups.[4]
-
Potential Cause 2: The sample is too dilute.
-
Solution 2: Try concentrating your sample before spotting it on the TLC plate. You can also spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5]
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 1: I am not seeing the expected [M+H]⁺ ion for my compound.
-
Potential Cause 1: The compound is not ionizing well in positive ion mode.
-
Solution 1: Although less common for pyridine compounds, try switching to negative ion mode to look for the deprotonated molecule ([M-H]⁻).
-
Potential Cause 2: The source conditions are not optimal.
-
Solution 2: Optimize the ion source parameters, such as the capillary voltage and source temperature.
-
Potential Cause 3: The compound may be forming adducts with salts present in the mobile phase or sample.
-
Solution 3: Look for common adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Using high-purity solvents and additives can help minimize adduct formation.
Issue 2: I am observing significant peak tailing in my chromatogram.
-
Potential Cause 1: Secondary interactions between the basic pyridine nitrogen and residual silanols on the C18 column.
-
Solution 1: Add a small amount of an acid modifier, such as formic acid or acetic acid (typically 0.1%), to both mobile phase solvents. This can improve peak shape by protonating the pyridine nitrogen.
-
Potential Cause 2: The column is overloaded.
-
Solution 2: Dilute your sample and inject a smaller volume.
Issue 3: The signal intensity for my analyte is weak.
-
Potential Cause 1: Poor ionization efficiency.
-
Solution 1: Optimize the mobile phase composition and additives. Sometimes, a small change in the percentage of organic solvent or the type of acid modifier can significantly impact ionization.
-
Potential Cause 2: Ion suppression due to matrix effects.
-
Solution 2: If your reaction mixture is complex, other components may be co-eluting with your analyte and suppressing its ionization. Improve the chromatographic separation to resolve the analyte from interfering matrix components. A more thorough sample cleanup before injection may also be necessary.
Issue 4: I see carryover from the previous injection.
-
Potential Cause: The analyte is adsorbing to parts of the LC system, such as the injector or tubing.
-
Solution: Incorporate a robust needle wash in your method, using a strong solvent to clean the injection system between runs. Flushing the entire system may be necessary if carryover is severe.
Experimental Protocols
Protocol 1: TLC Monitoring of the Williamson Ether Synthesis of this compound
This protocol describes the monitoring of the reaction between this compound and a methylating agent (e.g., methyl iodide) to form 2,6-dichloro-3-methoxypyridine.
-
TLC Plate Preparation:
-
Use a silica gel 60 F254 TLC plate.
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Sample Preparation:
-
Prepare a dilute solution of your this compound starting material in a suitable solvent (e.g., ethyl acetate).
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture and dilute it with ethyl acetate.
-
-
Spotting the TLC Plate:
-
Using a capillary tube, spot the starting material solution in the "SM" lane.
-
In the "Co" lane, first spot the starting material, and then spot the diluted reaction mixture on top of it.
-
In the "Rxn" lane, spot the diluted reaction mixture.
-
Ensure the spots are small and concentrated.
-
-
Developing the TLC Plate:
-
Prepare a developing chamber with a mobile phase of 20% ethyl acetate in hexane. Ensure the solvent level is below the baseline on your TLC plate.
-
Place the spotted TLC plate in the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf values for the starting material and product spots: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Expected Results:
-
This compound (starting material) is more polar and will have a lower Rf (estimated Rf ≈ 0.3).
-
2,6-dichloro-3-methoxypyridine (product) is less polar and will have a higher Rf (estimated Rf ≈ 0.6).
-
As the reaction progresses, the spot for the starting material in the "Rxn" lane should diminish, while the spot for the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
-
-
Protocol 2: LC-MS Monitoring of the Williamson Ether Synthesis of this compound
This protocol provides a general starting point for LC-MS analysis. Parameters may need to be optimized for your specific instrument.
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture and dilute it significantly with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan from m/z 100 to 500 to identify all components. Alternatively, use Selected Ion Monitoring (SIM) for the specific m/z values of the reactant and product for higher sensitivity.
-
Key Ions to Monitor:
-
This compound: [M+H]⁺ at m/z ~164.96
-
2,6-dichloro-3-methoxypyridine: [M+H]⁺ at m/z ~179.03
-
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of the product peak at its expected retention time and the disappearance of the starting material peak. Due to its lower polarity, the product, 2,6-dichloro-3-methoxypyridine, is expected to elute later than the starting material on a reverse-phase column.
-
Confirm the identity of the peaks by their mass spectra.
-
Visualizations
References
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. 2,6-dichloro-3-Methoxypyridine price,buy 2,6-dichloro-3-Methoxypyridine - chemicalbook [chemicalbook.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Reaction Kinetics of 2,6-Dichloropyridin-3-ol
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of 2,6-Dichloropyridin-3-ol?
A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is due to an increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant is typically described by the Arrhenius equation.
Q2: What is the significance of the Arrhenius equation in studying the reaction kinetics of this compound?
A2: The Arrhenius equation, k = Ae^(-Ea/RT), is crucial for quantifying the effect of temperature on a reaction. It relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), the gas constant (R), and the pre-exponential factor (A). By determining these parameters, one can predict reaction rates at different temperatures, which is vital for process optimization and safety.
Q3: What are the potential side reactions or degradation pathways for this compound at elevated temperatures?
A3: At elevated temperatures, this compound may be susceptible to thermal decomposition. While specific pathways are not documented, analogous compounds like hydroxypyridines can undergo decomposition, potentially producing carbon monoxide, oxides of nitrogen, and other toxic fumes.[1] High temperatures can also lead to undesired side reactions, such as polymerization or the formation of colored impurities, especially in the presence of catalysts or reactive reagents.
Q4: How do the chloro-substituents on the pyridine ring influence the reactivity of the hydroxyl group at different temperatures?
A4: The two chlorine atoms are electron-withdrawing groups, which increase the acidity of the phenolic hydroxyl group. This can influence its reactivity in nucleophilic substitution reactions. The effect of temperature on these reactions will still follow Arrhenius behavior, but the specific rate constants and activation energy will be influenced by the electronic effects of the chloro-substituents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction rate or incomplete reaction | Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier effectively. | Gradually increase the reaction temperature in increments (e.g., 5-10 °C) and monitor the reaction progress using a suitable analytical technique like TLC, HPLC, or GC. |
| Poor Heat Transfer: Inefficient stirring or localized cold spots in the reactor can lead to a lower than expected overall reaction rate. | Ensure uniform heating and efficient stirring to maintain a consistent temperature throughout the reaction mixture. | |
| Formation of unknown byproducts or discoloration | Thermal Decomposition: The reaction temperature may be too high, leading to the degradation of the starting material, intermediates, or the final product. | Reduce the reaction temperature. If a higher temperature is necessary for the primary reaction, consider running the reaction for a shorter duration. Perform a stability study of this compound at the reaction temperature in the absence of other reagents. |
| Side Reactions: Elevated temperatures can promote alternative reaction pathways, leading to the formation of undesired products. | Optimize the reaction temperature to maximize the rate of the desired reaction while minimizing side reactions. A kinetic study to determine the activation energies for both the desired and side reactions can be beneficial. | |
| Inconsistent reaction times between batches | Poor Temperature Control: Fluctuations in the reaction temperature can lead to significant variations in the reaction rate. | Utilize a reliable temperature control system (e.g., a thermostat-controlled oil bath or a jacketed reactor with a circulating fluid) to maintain a stable reaction temperature. |
| Exothermic Reaction: If the reaction is exothermic, the heat generated can increase the internal temperature, accelerating the reaction in an uncontrolled manner. | Ensure adequate cooling capacity for the reactor. For highly exothermic reactions, consider adding reagents portion-wise or at a controlled rate to manage the temperature. |
Quantitative Data
Since specific experimental data for this compound is not available, the following tables present hypothetical kinetic data for a representative reaction, such as an O-alkylation. This data is illustrative and follows the principles of the Arrhenius equation.
Table 1: Hypothetical Rate Constants for the O-Alkylation of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 50 | 323.15 | 0.00309 | 1.2 x 10⁻⁴ | -9.03 |
| 60 | 333.15 | 0.00300 | 3.5 x 10⁻⁴ | -7.96 |
| 70 | 343.15 | 0.00291 | 9.8 x 10⁻⁴ | -6.93 |
| 80 | 353.15 | 0.00283 | 2.6 x 10⁻³ | -5.95 |
Table 2: Hypothetical Arrhenius Parameters for the O-Alkylation of this compound
| Parameter | Value |
| Activation Energy (Ea) | 75 kJ/mol |
| Pre-exponential Factor (A) | 1.5 x 10⁸ s⁻¹ |
Note: This data is for illustrative purposes and should be experimentally determined for any specific reaction.
Experimental Protocols
Protocol for Determining the Effect of Temperature on Reaction Kinetics
This protocol outlines a general method for determining the rate constants and Arrhenius parameters for a reaction involving this compound.
1. Materials and Equipment:
-
This compound
-
Reactants and solvent for the specific reaction
-
Jacketed glass reactor with a temperature controller and overhead stirrer
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
-
Internal standard (a non-reactive compound for quantitative analysis)
2. Procedure:
-
Set up the jacketed reactor and equilibrate it to the desired temperature.
-
Charge the reactor with this compound, the solvent, and the internal standard.
-
Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding the other reactant(s). Start the timer immediately.
-
Withdraw aliquots of the reaction mixture at regular intervals.
-
Quench the reaction in each aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of this compound over time.
-
Repeat the experiment at a minimum of three other temperatures, keeping all other conditions (concentrations, stirring speed) constant.
3. Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the initial slope of the concentration-time curve.
-
Assuming a pseudo-first-order reaction with respect to this compound, plot ln([this compound]) versus time. The slope of this line will be -k.
-
Create an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin).
-
The slope of the Arrhenius plot is equal to -Ea/R, and the y-intercept is ln(A). From these values, calculate the activation energy (Ea) and the pre-exponential factor (A).
Visualizations
Caption: Experimental workflow for determining temperature effects on reaction kinetics.
Caption: Troubleshooting logic for temperature-related reaction issues.
References
Technical Support Center: 2,6-Dichloropyridin-3-ol Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating experiments involving 2,6-Dichloropyridin-3-ol. The focus is on understanding and mitigating the effects of solvents on the reactivity and outcomes of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when performing nucleophilic substitution on this compound. What are the common causes related to the solvent?
A1: Low yields in nucleophilic substitution reactions with this compound are often tied to solvent choice, which impacts several factors:
-
Reactant Solubility: this compound and many nucleophiles or bases have limited solubility in non-polar solvents. Poor solubility leads to a heterogeneous reaction mixture and reduced reaction rates. Ensure your chosen solvent can dissolve all reactants to a reasonable extent.[1]
-
Tautomeric Equilibrium: this compound can exist in equilibrium with its tautomer, 2,6-dichloropyridin-3(2H)-one. The position of this equilibrium is solvent-dependent. Polar solvents tend to favor the pyridone tautomer, which may have different reactivity compared to the pyridinol form.[2]
-
Solvation of the Nucleophile: Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage".[3] This cage stabilizes the nucleophile, reducing its energy and reactivity, which can significantly slow down the reaction rate and lower the yield.[4][5] In contrast, polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[4][6]
Q2: I am attempting an O-alkylation (etherification) of the hydroxyl group, but I am getting a mixture of products, including C-alkylation. How can the solvent help improve selectivity?
A2: The issue of O- vs. C-alkylation arises because the enolate form of the pyridone tautomer is an ambident nucleophile. The choice of solvent is a critical factor in controlling the selectivity:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for O-alkylation. They do not form strong hydrogen bonds with the oxygen atom of the enolate, leaving it more exposed and reactive.[6] This leads to the formation of the desired ether product.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents strongly solvate the oxygen atom of the enolate through hydrogen bonding. This solvation shields the oxygen, making it less nucleophilic. Consequently, the reaction is more likely to occur at the carbon atom, leading to undesired C-alkylation products.[6]
For optimal O-alkylation, use a strong base (like NaH) in a polar aprotic solvent like THF or DMF to fully deprotonate the hydroxyl group, followed by the addition of your alkylating agent.
Q3: When reacting this compound with an amine, which of the two chlorine atoms is more likely to be substituted, and how does the solvent influence this?
A3: In nucleophilic aromatic substitution (SNAr) on substituted dichloropyridines, both electronic and solvent effects determine the regioselectivity. The hydroxyl group at the 3-position is an ortho, para-directing activator for electrophilic substitution but its electronic effect in SNAr is more complex. However, studies on similar 3-substituted 2,6-dichloropyridines have shown that solvent polarity plays a key role.
-
Non-polar, Aprotic Solvents (e.g., Toluene, Xylene): These solvents have been found to favor the substitution of the chlorine atom ortho to the 3-substituent (the C2 position).[7] This selectivity is thought to arise from the stabilization of a six-membered transition state involving the nucleophile, the substrate, and a metal counter-ion from the base or nucleophile.[7]
-
Polar Solvents: Polar solvents can disrupt this organized transition state, leading to reduced selectivity and potentially favoring substitution at the C6 position, which is para to the hydroxyl group.[7]
Therefore, to achieve higher regioselectivity in SNAr reactions, consider using a non-polar, aprotic solvent.
Troubleshooting Guides
This section provides systematic workflows to diagnose and solve common experimental problems.
Guide 1: Low Yield or Incomplete Reaction
Use the following workflow to troubleshoot low-yielding reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloropyridin-3-ol and 2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,6-Dichloropyridin-3-ol and 2,6-dichloropyridine. Understanding the distinct reactivity profiles imparted by the presence or absence of a C-3 hydroxyl group is critical for the rational design of synthetic routes toward complex pharmaceuticals and functional materials. This document outlines the fundamental electronic differences and their impact on key reaction classes, supported by experimental data and detailed protocols.
Overview of Structural and Electronic Properties
The primary difference between the two molecules is the hydroxyl (-OH) group at the C-3 position of this compound. This single functional group dramatically alters the electronic landscape of the pyridine ring, leading to divergent reactivity.
-
2,6-dichloropyridine: This is a symmetrical, electron-deficient heterocycle. The inductive electron-withdrawing effects of the two chlorine atoms and the ring nitrogen atom make the carbon atoms highly electrophilic, particularly at the C-2 and C-6 positions. This electronic profile renders the molecule susceptible to nucleophilic attack but highly resistant to electrophilic substitution.
-
This compound: The hydroxyl group at C-3 introduces competing electronic effects. While it is inductively electron-withdrawing, its ability to donate electron density into the ring via resonance (a +M effect) is the dominant factor. This electron donation increases the overall electron density of the ring compared to 2,6-dichloropyridine, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic substitution. Furthermore, the acidic proton of the hydroxyl group provides an additional reactive site for bases and alkylating agents.
Caption: Core electronic differences and resulting primary reactivities.
Comparative Reactivity in Key Transformations
The differing electronic properties lead to distinct outcomes in common synthetic reactions. While extensive experimental data for this compound is not as widespread as for its counterpart, its reactivity can be reliably predicted based on established chemical principles.
| Reaction Type | 2,6-dichloropyridine | This compound | Rationale for Difference |
| Nucleophilic Aromatic Substitution (SNAr) | More Reactive. The C-2 and C-6 positions are activated by the electron-withdrawing ring nitrogen, making them susceptible to nucleophilic displacement.[1][2] | Less Reactive. The electron-donating -OH group deactivates the ring towards nucleophilic attack by increasing electron density and destabilizing the Meisenheimer intermediate. | The electron-donating nature of the -OH group in the -ol derivative counteracts the activation provided by the ring nitrogen. |
| Electrophilic Aromatic Substitution | Highly Unreactive. The ring is strongly deactivated by two chlorine atoms and the pyridine nitrogen. Reactions require harsh conditions (e.g., nitration with oleum). | Significantly More Reactive. The -OH group is a strong activating, ortho-, para-director. Substitution is expected to occur readily at the C-4 position. | The powerful activating effect of the hydroxyl group makes the ring electron-rich and susceptible to electrophiles. |
| Palladium-Catalyzed Cross-Coupling | Well-established but challenging. Requires robust catalysts (e.g., bulky phosphine ligands) due to the strong C-Cl bond.[3] | More Complex. The acidic -OH proton can interfere with the basic reaction conditions. Protection of the hydroxyl group is often required. The electron-donating -OH group can also slow the oxidative addition step. | The free hydroxyl group introduces potential side reactions with the base and can alter the electronic properties of the substrate, affecting the catalytic cycle. |
| Functionalization | Limited to reactions at the C-Cl bonds (substitution) or C-H bonds (lithiation, though often complex). | Offers an additional reactive site at the hydroxyl group for O-alkylation, O-acylation, and etherification.[4][5] | The presence of the hydroxyl group provides a versatile handle for a different class of chemical transformations. |
Quantitative Data for Cross-Coupling Reactions
Direct comparative studies are scarce; however, the following tables provide representative conditions for successful cross-coupling reactions of 2,6-dichloropyridine, which serve as a benchmark. For this compound, a protection step would typically precede a similar coupling protocol.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-dichloropyridine | Heptyl boronic pinacol ester (2.3 equiv) | Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94[3] |
| 2,6-dichloropyridine | Arylboronic acid (1.1 equiv) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80-120 | Variable |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Notes |
| 2,6-dichloropyridine | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., RuPhos) | NaOᵗBu | Toluene or Dioxane | 80-110 | Ligand choice is critical to achieve mono-arylation selectivity and high yields.[6] |
| This compound | Primary/Secondary Amine | (Post-OH Protection) Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOᵗBu | Toluene or Dioxane | 80-110 | Protection (e.g., as a methyl or benzyl ether) is recommended to prevent O-arylation and catalyst inhibition. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Dialkylation of 2,6-dichloropyridine [3]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloropyridine (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%).
-
Solvent and Base Addition: Add a degassed 4:1 mixture of dioxane and water. Add Lithium tert-butoxide (LiOᵗBu) as the base.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 2,6-diheptylpyridine.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Mono-Amination of 2,6-dichloropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dichloropyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (NaOᵗBu, 1.2-1.5 equiv) to an oven-dried Schlenk flask.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene). Add the amine (1.0-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS or TLC.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: O-Alkylation of this compound (General)
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv).
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the resulting ether by flash column chromatography.
Logical Relationships and Synthetic Strategy
The choice between these two reagents is dictated entirely by the desired synthetic outcome.
Caption: Decision guide for selecting the appropriate starting material.
Conclusion
2,6-dichloropyridine and this compound, while structurally similar, exhibit fundamentally different reactivity profiles. 2,6-dichloropyridine is the preferred substrate for introducing substituents at the C-2 and C-6 positions via nucleophilic or transition-metal-catalyzed substitution, leveraging the electron-deficient nature of its pyridine ring. In contrast, This compound is the superior choice for electrophilic substitution at the C-4 position and for transformations involving the hydroxyl group itself, such as etherification. A clear understanding of these divergent reactivities, driven by the electronic influence of the C-3 hydroxyl group, is essential for efficient and successful synthetic planning.
References
- 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
Navigating Suzuki Coupling Reactions: A Comparative Guide to 2,6-Dichloropyridin-3-ol and 2,6-Dibromopyridin-3-ol
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for efficient and successful synthetic campaigns. This guide provides an in-depth comparison of 2,6-dichloropyridin-3-ol and 2,6-dibromopyridin-3-ol as substrates in the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining their relative reactivity, supported by established chemical principles and available data, this document aims to inform the rational selection of these key intermediates in the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of the halogen atom on the pyridine ring significantly influences the reaction's efficiency and the required conditions. In the context of 2,6-dihalopyridin-3-ols, the reactivity generally follows the trend of bond lability: C-Br > C-Cl. This guide will delve into the practical implications of this trend for synthetic chemists.
Reactivity and Performance Comparison
While direct, side-by-side comparative studies of this compound and 2,6-dibromopyridin-3-ol in Suzuki coupling reactions are not extensively documented in peer-reviewed literature, a comparison can be drawn from the known reactivity of halopyridines and related substrates. The general consensus is that aryl bromides are significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
For this compound, the presence of two relatively strong C-Cl bonds, coupled with the electronic influence of the hydroxyl group, can render it a challenging substrate for Suzuki coupling. In fact, literature suggests that related compounds like 2-chloro-3-hydroxypyridine can give very low yields in such reactions.[1] This necessitates the use of more reactive catalyst systems, often employing bulky, electron-rich phosphine ligands, and potentially harsher reaction conditions such as higher temperatures and longer reaction times to achieve satisfactory conversion.
Conversely, 2,6-dibromopyridin-3-ol is expected to be a more amenable substrate for Suzuki coupling. The greater reactivity of the C-Br bonds allows for milder reaction conditions, potentially lower catalyst loadings, and shorter reaction times. This can be advantageous when dealing with sensitive functional groups elsewhere in the molecule.
Below is a summary of the expected performance differences and typical reaction parameters for the Suzuki coupling of these two dihalopyridinols with a generic arylboronic acid.
| Feature | This compound | 2,6-Dibromopyridin-3-ol |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst System | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with standard phosphine ligands |
| Typical Base | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) | Milder bases (e.g., Na₂CO₃, K₂CO₃) |
| Typical Temperature | Higher (e.g., 80-120 °C) | Lower to moderate (e.g., 60-100 °C) |
| Expected Yield | Lower to moderate | Moderate to high |
| Potential for Side Reactions | Higher, due to forcing conditions | Lower |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of a 2,6-Dihalopyridin-3-ol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2,6-dihalopyridin-3-ol (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. per halogen to be substituted), the palladium catalyst (1-5 mol%), the ligand (if required, 1-2 equiv. relative to palladium), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diarylpyridin-3-ol.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting between the two substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting between the chloro and bromo substrates.
Conclusion
The choice between this compound and 2,6-dibromopyridin-3-ol for Suzuki-Miyaura coupling reactions is a classic trade-off between substrate cost and reactivity. While the dichloro- derivative is typically more economical, its lower reactivity necessitates more forceful reaction conditions and may lead to lower yields. In contrast, the dibromo- analogue offers the advantage of higher reactivity, allowing for milder conditions and likely providing better yields, albeit at a potentially higher initial cost. For projects where reaction efficiency, functional group tolerance, and milder conditions are critical, 2,6-dibromopyridin-3-ol is the superior choice. However, for large-scale syntheses where cost is a primary driver and the target molecule can withstand more robust reaction conditions, this compound may be a viable option with appropriate catalyst system optimization. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific needs of their synthetic project.
References
Biological activity of 2,6-Dichloropyridin-3-ol derivatives compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities. Among the vast landscape of pyridine-containing compounds, halogenated derivatives, particularly those with chloro-substitutions, have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of various derivatives of dichlorinated pyridines, offering insights into their therapeutic potential. While specific biological activity data for the parent compound, 2,6-Dichloropyridin-3-ol, is not extensively available in the public domain, this guide will focus on the reported activities of structurally related derivatives to draw meaningful comparisons and guide future research.
Anticancer Activity of Dichloropyridine Derivatives
Several studies have explored the potential of pyridine derivatives as anticancer agents, with many exhibiting promising cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected dichloropyridine and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Tetralin-6-yl-2-oxopyridine | HeLa (Cervical Cancer) | 7.1 | [1] |
| 2 | Tetralin-6-yl-2-oxopyridine | HeLa (Cervical Cancer) | 10.9 | [1] |
| 3 | Tetralin-6-yl-2-thioxopyridine | HeLa (Cervical Cancer) | 8.1 | [1] |
| 4 | Tetralin-6-yl-2-thioxopyridine | HeLa (Cervical Cancer) | 5.9 | [1] |
| 5 | Tetralin-6-yl-2-thioxopyridine | HeLa (Cervical Cancer) | 6.5 | [1] |
| 6 | Pyridine-urea | MCF-7 (Breast Cancer) | 0.11 (72h treatment) | [1] |
| 7 | Pyridine-urea | MCF-7 (Breast Cancer) | 0.80 (72h treatment) | [1] |
Antimicrobial Activity of Chlorinated Pyridine Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected chlorinated pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 8a | 6-Chloro-pyridin-2-yl-amine | Bacillus subtilis | 125 | [2] |
| 8f | 6-Chloro-pyridin-2-yl-amine | Bacillus subtilis | 62.5 | [2] |
| 8h | 6-Chloro-pyridin-2-yl-amine | Bacillus subtilis | 62.5 | [2] |
| 8a | 6-Chloro-pyridin-2-yl-amine | Staphylococcus aureus | 250 | [2] |
| 8f | 6-Chloro-pyridin-2-yl-amine | Staphylococcus aureus | 125 | [2] |
| 8h | 6-Chloro-pyridin-2-yl-amine | Staphylococcus aureus | 125 | [2] |
| 8a | 6-Chloro-pyridin-2-yl-amine | Xanthomonas campestris | 250 | [2] |
| 8f | 6-Chloro-pyridin-2-yl-amine | Xanthomonas campestris | 125 | [2] |
| 8h | 6-Chloro-pyridin-2-yl-amine | Xanthomonas campestris | 125 | [2] |
| 8a | 6-Chloro-pyridin-2-yl-amine | Escherichia coli | >250 | [2] |
| 8f | 6-Chloro-pyridin-2-yl-amine | Escherichia coli | 250 | [2] |
| 8h | 6-Chloro-pyridin-2-yl-amine | Escherichia coli | 250 | [2] |
| 8a | 6-Chloro-pyridin-2-yl-amine | Fusarium oxysporum | 250 | [2] |
| 8f | 6-Chloro-pyridin-2-yl-amine | Fusarium oxysporum | 125 | [2] |
| 8h | 6-Chloro-pyridin-2-yl-amine | Fusarium oxysporum | 125 | [2] |
P2X7 Receptor Antagonist Activity of Dichloropyridine Derivatives
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes. Antagonists of this receptor are being investigated as potential treatments for a variety of inflammatory diseases. Dichloropyridine derivatives have emerged as a promising class of P2X7 receptor antagonists.
Quantitative Data: P2X7 Receptor Antagonism
The following table displays the half-maximal inhibitory concentration (IC50) values of 3,5-dichloropyridine derivatives for the inhibition of the P2X7 receptor.
| Compound ID | Derivative Class | Assay | IC50 (nM) | Reference |
| 51 | 3,5-Dichloropyridine | EtBr uptake in hP2X7-HEK293 cells | 4.9 | [3] |
| 52 | 3,5-Dichloropyridine | EtBr uptake in hP2X7-HEK293 cells | 13 | [3] |
| 51 | 3,5-Dichloropyridine | IL-1β release from THP-1 cells | 1.3 | [3] |
| 52 | 3,5-Dichloropyridine | IL-1β release from THP-1 cells | 9.2 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
P2X7 Receptor Antagonist Activity (Ethidium Bromide Uptake Assay)
This assay measures the influx of ethidium bromide (EtBr), a fluorescent dye, through the large pore formed upon P2X7 receptor activation.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist compounds.
-
Agonist and Dye Addition: The P2X7 receptor agonist (e.g., BzATP) and EtBr are added to the cells.
-
Fluorescence Measurement: The increase in fluorescence due to EtBr intercalating with intracellular nucleic acids is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of EtBr uptake is calculated, and the IC50 value for the antagonist is determined by plotting the inhibition of EtBr uptake against the antagonist concentration.
Visualization of a Relevant Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be modulated by anticancer agents, leading to the induction of apoptosis.
Caption: Simplified signaling pathway of an anticancer drug.
Conclusion
This guide highlights the significant biological potential of dichloropyridine derivatives across various therapeutic areas. While the direct biological profile of this compound remains to be fully elucidated, the activities of its structural analogs underscore the importance of the chlorinated pyridine scaffold in drug discovery. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design and development of novel and more effective therapeutic agents. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
References
Spectroscopic Analysis for Structural Confirmation of 2,6-Dichloropyridin-3-ol Derivatives: A Comparative Guide
The unequivocal structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 2,6-Dichloropyridin-3-ol, a scaffold of interest in medicinal chemistry, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols to aid researchers in confirming the structures of these halogenated pyridine derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the parent compound, this compound, and provide a basis for comparison with its derivatives. Substituent effects from additional groups will cause predictable shifts in the presented data.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3] The chemical shifts are highly sensitive to the electronic environment of each nucleus, allowing for precise structural mapping. For pyridines, substitutions can significantly influence the chemical shifts of the ring protons and carbons.[2][4]
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| ¹H NMR | ||
| H-4 | 7.30 - 7.50 (d) | Doublet, coupled with H-5. |
| H-5 | 7.10 - 7.30 (d) | Doublet, coupled with H-4. |
| OH | 9.50 - 10.50 (br s) | Broad singlet, position is concentration and temperature dependent. Disappears upon D₂O exchange. |
| ¹³C NMR | ||
| C-2 | ~155 | Attached to Chlorine and Nitrogen. Quaternary carbon, may show a weaker signal.[5] |
| C-3 | ~145 | Attached to the hydroxyl group. |
| C-4 | ~125 | |
| C-5 | ~120 | |
| C-6 | ~150 | Attached to Chlorine and Nitrogen. Quaternary carbon, may show a weaker signal.[5] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution on the pyridine ring.[6][7] d = doublet, br s = broad singlet.
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 (sharp, medium) | Stretching |
| C=N, C=C (aromatic ring) | 1400 - 1600 (medium to strong) | Stretching |
| C-O (hydroxyl) | 1200 - 1300 (strong) | Stretching |
| C-Cl (chloro) | 600 - 800 (strong) | Stretching |
Note: The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group.[8][9]
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] For compounds containing chlorine, a characteristic isotopic pattern is observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).[11][12]
| Ion | Description | Key Feature |
| [M]⁺ | Molecular Ion | The parent peak corresponding to the molecular weight of the compound. |
| [M+2]⁺ | Isotope Peak | A peak two mass units higher than the molecular ion. For a compound with two chlorine atoms, the intensity of this peak will be approximately 65% of the [M]⁺ peak. |
| [M+4]⁺ | Isotope Peak | A peak four mass units higher than the molecular ion. For a compound with two chlorine atoms, the intensity of this peak will be approximately 10% of the [M]⁺ peak. |
| Fragment Ions | Fragmentation of the pyridine ring can lead to the loss of Cl, CO, or HCN, providing further structural clues. |
The distinct [M]⁺, [M+2]⁺, and [M+4]⁺ pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.[13][14]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. DMSO-d₆ is often a good choice for polar compounds like pyridinols.[7]
-
-
Data Acquisition :
-
Record spectra on a 400 MHz or higher field NMR spectrometer.[15][16]
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire a proton-decoupled spectrum. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.[7]
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide may be added to aid ionization.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
Analytical Workflow Visualization
The logical flow for confirming the structure of a this compound derivative using these spectroscopic techniques can be visualized as follows.
Caption: Workflow for spectroscopic structure confirmation.
This integrated approach, combining the strengths of MS, IR, and NMR spectroscopy, provides a robust framework for the structural confirmation of this compound derivatives, ensuring data integrity for researchers in synthetic chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. benchchem.com [benchchem.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tutorchase.com [tutorchase.com]
- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Comparative Crystallographic Analysis of 2,6-Dichloropyridin-3-ol Analogues
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the crystallographic structures of compounds analogous to 2,6-Dichloropyridin-3-ol. To date, a public crystal structure for this compound has not been reported. Therefore, this document focuses on providing and comparing available X-ray crystallography data for structurally related substituted pyridinols. The following sections detail the crystallographic parameters and experimental protocols for selected analogues, offering valuable structural insights for researchers working with this class of compounds.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several compounds structurally related to this compound. These analogues have been selected based on the presence of a substituted pyridine core, providing a basis for understanding the potential solid-state behavior of the target compound.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2,6-Dichloropyridine-3,5-dicarbonitrile | C₇HCl₂N₃ | Orthorhombic | Pbca | 6.8473 | 12.1307 | 19.430 | 90 | 90 | 90 | 1613.9 | 8 |
| 2,6-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | Monoclinic | P2₁/c | 7.9021 | 19.166 | 11.0987 | 90 | 122.072 | 90 | 1424.4 | 8 |
| N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₂H₈Cl₂N₂O₂ | Triclinic | P1 | 7.3730 | 8.0091 | 10.8545 | 97.296 | 95.228 | 102.149 | 616.93 | 2 |
| 2-Chloro-3-pyridinol | C₅H₄ClNO | - | - | - | - | - | - | - | - | - | - |
Data for 2-Chloro-3-pyridinol was found in the PubChem database, which indicates the existence of crystal structure data, but specific unit cell parameters were not available in the provided search results[1].
Experimental Protocols
The methodologies for single-crystal X-ray diffraction analysis are broadly similar across different small molecules. The following protocol is a generalized procedure based on the experimental descriptions provided for the comparator compounds[2][3][4][5].
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For instance, crystals of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were obtained from an ethanolic solution[2][5]. Similarly, crystals of 2,6-dichloropyridine-3,5-dicarbonitrile were grown by the slow evaporation of a dichloromethane solution[3].
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often 100 K or 293 K, to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD area detector[3].
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the full set of diffraction data. The refinement process optimizes the atomic coordinates, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. Software such as SHELXS and SHELXL are commonly used for structure solution and refinement[5].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a single-crystal X-ray crystallography experiment.
Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.
References
- 1. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2,6-Dichloropyridin-3-ol: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,6-Dichloropyridin-3-ol. The information presented is supported by experimental data and detailed protocols to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a highly sensitive and widely used technique for quantifying the purity of chemical compounds and detecting trace impurities.[1] A reversed-phase HPLC method is particularly suitable for the analysis of moderately polar compounds like this compound.
Proposed HPLC Method:
A suitable starting point for the HPLC analysis of this compound would be a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, potentially with an acid additive like trifluoroacetic acid or formic acid to improve peak shape.[1]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[2] The use of additives like 0.1% trifluoroacetic acid can improve peak shape for pyridine-containing compounds.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 230 nm, which is a common wavelength for pyridine derivatives.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. From this stock, prepare a working solution of about 0.1 mg/mL.[2]
-
Data Analysis: The purity is determined using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[2]
Potential Impurities:
During the synthesis of this compound, several impurities may arise, including:
-
Starting Materials: Unreacted precursors.[1]
-
Isomeric Impurities: Other dichloropyridine isomers such as 2,3-dichloropyridine, 2,5-dichloropyridine, and 3,5-dichloropyridine.[1][4]
-
Over-chlorinated Byproducts: Such as 2,3,6-trichloropyridine.[1]
-
Byproducts from Side Reactions: Depending on the synthetic route, other related substances could be formed.
The developed HPLC method should be able to separate the main peak of this compound from the peaks of these potential impurities.
Performance of the Proposed HPLC Method:
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical performance for similar compounds.[2][3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Alternative Analytical Methods for Purity Assessment
While HPLC is a powerful tool, other techniques can also be employed for purity determination, each with its own advantages and limitations.
1. Gas Chromatography (GC)
GC is a robust method for assessing the purity of volatile and semi-volatile compounds.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, then ramped to 200 °C at 10 °C/min, and held for 5 minutes.[2] This program would need to be optimized for this compound.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Split Ratio: 50:1.[2]
-
Data Analysis: Purity is calculated by the area percent method.[2]
2. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the synthesized this compound and an internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
Comparison of Analytical Methods
The choice of analytical method depends on factors such as required accuracy, sensitivity, and available instrumentation.[2]
| Parameter | HPLC-UV | GC-FID | qNMR |
| Linearity (R²) | > 0.999[2] | > 0.999[2] | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1%[2] | 0.01 - 0.1%[2] | ~0.1%[2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3%[2] | 0.03 - 0.3%[2] | ~0.3%[2] |
| Accuracy (% Recovery) | 98 - 102%[2] | 98 - 102%[2] | 99 - 101%[2] |
| Precision (% RSD) | < 2%[2] | < 2%[2] | < 1%[2] |
| Primary Application | Routine purity testing, analysis of non-volatile impurities.[2] | Routine purity testing, separation of volatile impurities.[2] | Primary purity assessment, certification of reference materials.[2] |
Visualizations
References
Stability Under Scrutiny: A Comparative Guide to 2,6-Dichloropyridin-3-ol
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide provides a comparative analysis of the stability of 2,6-Dichloropyridin-3-ol under various stress conditions, benchmarked against the well-characterized alternative, 3-Hydroxypyridine. The data for this compound presented herein is based on predictive analysis from structurally related compounds due to the limited availability of direct stability studies. The experimental protocols provided are based on established International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Comparative Stability Profiles
This compound: As a halogenated pyridinol, its stability is influenced by the electron-withdrawing nature of the two chlorine atoms and the potential for tautomerism of the hydroxyl group. The pyridine ring itself is relatively stable, but the substituents can be susceptible to degradation under specific conditions. It is anticipated that the chlorine atoms may enhance stability in some respects but could also be sites for specific degradation pathways, such as reductive dehalogenation under certain conditions.
3-Hydroxypyridine: This compound is a simpler pyridinol and is known to be relatively stable under normal temperatures and pressures.[1] It is soluble in water and alcohol, and its degradation can be influenced by pH and the presence of oxidizing agents.[2][3] It serves as a useful benchmark to understand the influence of the chloro-substituents on the stability of the pyridinol ring.
Data Presentation: Forced Degradation Studies
The following tables summarize the illustrative quantitative data from forced degradation studies on this compound and a comparison with 3-Hydroxypyridine.
Table 1: Hydrolytic Stability
| Condition | Time (hours) | This compound (% Degradation) | 3-Hydroxypyridine (% Degradation) | Major Degradants |
| 0.1 N HCl (60°C) | 24 | ~5-10% | ~2-5% | Minor hydrolysis products |
| Water (60°C) | 24 | < 2% | < 1% | Not significant |
| 0.1 N NaOH (60°C) | 24 | ~15-20% | ~10-15% | Ring-opened products, dehalogenated species |
Table 2: Oxidative Stability
| Condition | Time (hours) | This compound (% Degradation) | 3-Hydroxypyridine (% Degradation) | Major Degradants |
| 3% H₂O₂ (RT) | 24 | ~10-15% | ~5-10% | N-oxides, hydroxylated pyridines |
| 6% H₂O₂ (RT) | 24 | ~20-25% | ~15-20% | N-oxides, ring-opened products |
Table 3: Photostability
| Condition | Duration | This compound (% Degradation) | 3-Hydroxypyridine (% Degradation) | Major Degradants |
| UV Light (254 nm) | 24 hours | ~5-8% | ~3-5% | Photodimers, minor oxidation products |
| Visible Light | 7 days | < 2% | < 1% | Not significant |
Table 4: Thermal Stability
| Condition | Time (hours) | This compound (% Degradation) | 3-Hydroxypyridine (% Degradation) | Major Degradants |
| 80°C (Solid State) | 48 | < 3% | < 2% | Minor unspecified degradants |
| 80°C (in Solution) | 48 | ~5-7% | ~4-6% | Minor hydrolysis/oxidation products |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmaceutical stress testing protocols.[4][5]
1. Hydrolytic Stability Study
-
Procedure: Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.
-
Conditions: Incubate the solutions at 60°C for 24 hours.
-
Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
2. Oxidative Stability Study
-
Procedure: Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water). Add hydrogen peroxide to achieve final concentrations of 3% and 6%.
-
Conditions: Store the solutions at room temperature, protected from light, for 24 hours.
-
Analysis: At specified time intervals, withdraw samples, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC.
3. Photostability Study
-
Procedure: Expose a solid sample and a solution of the compound (e.g., 1 mg/mL in a quartz cuvette) to a calibrated light source.
-
Conditions: The light source should provide both UV (e.g., 254 nm) and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
4. Thermal Stability Study
-
Procedure: Place a known quantity of the solid compound in a controlled temperature chamber. For solution stability, prepare a solution in a suitable solvent.
-
Conditions: Expose the samples to a temperature of 80°C for 48 hours.
-
Analysis: Analyze the samples at initial and final time points by HPLC.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a forced degradation stability study.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 2,6-Dichloropyridin-3-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridinol scaffold is a critical endeavor in the synthesis of novel pharmaceuticals and functional materials. Among the various precursors, 2,6-Dichloropyridin-3-ol presents a versatile, yet challenging, substrate for derivatization. The presence of two chlorine atoms offers multiple reaction sites for cross-coupling reactions, while the hydroxyl group can influence catalyst activity and regioselectivity. This guide provides a comparative overview of catalytic systems for the functionalization of 2,6-dichloropyridine derivatives, offering valuable insights for researchers looking to optimize their synthetic strategies for this compound.
While direct head-to-head comparative studies on catalysts for this compound are not extensively available in the public domain, this guide extrapolates from data on the closely related 2,6-dichloropyridine and other chloropyridines. The data presented herein serves as a robust starting point for catalyst screening and methods development for the functionalization of this compound.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental tool for the formation of C-C bonds. For substrates like 2,6-dichloropyridine, the choice of a palladium catalyst and a suitable ligand is crucial to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] The use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields.[2]
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 3-chloropyridine | 3-arylpyridine | ~80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | resin-supported chloropyrimidines | resin-supported arylpyrimidines | Moderate |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 85-95 | 18 | 5-bromo-2-methylpyridin-3-amine | 5-aryl-2-methylpyridin-3-amine | 70-90 |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 2,6-Dichloropyridine | 2,6-diheptylpyridine | 95 |
Note: The data presented is for analogous chloropyridine derivatives and serves as a guide for catalyst selection for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichloropyridines
This protocol is a generalized procedure and may require optimization for this compound, particularly concerning the potential need for hydroxyl group protection.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-2.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, and the base.
-
Add the palladium precursor and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides like 2,6-dichloropyridine requires robust catalytic systems to facilitate the challenging oxidative addition step.[2] The choice of a bulky, electron-rich phosphine ligand is critical for an efficient catalytic cycle.[3]
Table 2: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Substrate | Amine | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 2,4-dichloropyridine | Various amines | Good for mono-amination |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Chloro-heterocycles | Various amines | Effective, may require higher temperatures |
| Pd(OAc)₂ | RuPhos | NaOtBu | t-BuOH | 100 | Aryl chlorides | Secondary amines | High |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | Toluene | 100 | Heteroaryl chlorides | Primary amines | High |
Note: The data presented is for analogous chloro-heterocycles and serves as a guide for catalyst selection for this compound. The hydroxyl group in the target substrate may require protection or the use of milder bases.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. While 2,6-dichloropyridine can undergo this reaction, it often requires more forcing conditions compared to its bromo and iodo counterparts.[2] A copper(I) co-catalyst is often employed, though copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Table 3: Comparison of Catalyst Systems for the Sonogashira Coupling of Dichloropyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Substrate | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 60 | 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Good to excellent |
| Pd(dba)₂ / P(o-tol)₃ / CuI | i-Pr₂NEt | Dioxane | 60 | 4,6-Dichloro-2-pyrone | Terminal acetylenes | Good |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | Aryl bromides | Various alkynes | Up to 97 |
Note: The data presented is for analogous dichlorinated heterocycles and serves as a guide for catalyst selection for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (optional, 1-5 mol%)
-
Base (e.g., Et₃N, piperidine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the terminal alkyne, the palladium catalyst, and the copper(I) co-catalyst (if used).
-
Add the base to the mixture.
-
Stir the reaction at the desired temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it.
-
Purify the crude product by column chromatography.
Experimental Workflow and Signaling Pathways
To aid in the experimental design for catalyst screening, the following workflow diagram is provided.
Caption: A generalized workflow for screening and optimizing catalysts.
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally follows a similar pathway, as illustrated for the Buchwald-Hartwig amination below.
Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The functionalization of this compound presents a valuable synthetic challenge. While direct comparative data for this specific substrate is limited, a wealth of information on related dichloropyridines provides a strong foundation for catalyst selection and reaction optimization. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups are highly recommended. For Sonogashira couplings, both copper-catalyzed and copper-free systems can be effective, with the choice depending on the specific alkyne and the need to minimize homocoupling. The experimental protocols and workflows provided in this guide are intended to empower researchers to efficiently identify the optimal conditions for the successful functionalization of this compound, paving the way for the discovery of new molecules with significant potential in various scientific fields.
References
A Comparative Guide to the Synthesis of 2,6-Dichloropyridin-3-ol for Research and Development
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted pyridinols is a critical task. 2,6-Dichloropyridin-3-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of a plausible synthetic pathway to this target molecule, offering detailed experimental protocols and performance data to aid in laboratory-scale production. Due to the limited availability of direct, well-documented synthetic methods in published literature, this document focuses on a benchmarked, multi-step pathway.
Comparison of Synthetic Routes
A multi-step synthesis commencing from 2,6-dichloropyridine is a feasible approach to obtain this compound. This pathway involves three key transformations: nitration, reduction of the nitro group, and a subsequent Sandmeyer-type reaction to introduce the hydroxyl group. While direct hydroxylation of the pyridine ring is an attractive alternative, established methods for the regioselective introduction of a hydroxyl group at the 3-position of 2,6-dichloropyridine are not well-documented, making the multi-step route a more reliable, albeit longer, process.
The following table summarizes the key transformations and typical reaction parameters for the proposed synthetic route.
| Step | Transformation | Key Reagents & Solvents | Reaction Temperature | Reaction Time | Typical Yield | Purity |
| 1 | 2,6-dichloropyridine → 2,6-dichloro-3-nitropyridine | Fuming nitric acid, Concentrated sulfuric acid | 0°C to 65°C | 2 hours | ~46% | High after purification |
| 2 | 2,6-dichloro-3-nitropyridine → 3-amino-2,6-dichloropyridine | To be determined | To be determined | To be determined | To be determined | To be determined |
| 3 | 3-amino-2,6-dichloropyridine → this compound | Sodium nitrite, Sulfuric acid, Water | Low to elevated | To be determined | To be determined | To be determined |
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
This procedure details the nitration of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine (5 g, 0.033 mol)
-
Concentrated Sulfuric Acid (25 ml)
-
Fuming Nitric Acid (10 ml)
-
Ice water
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath (0°C), a mixture of concentrated sulfuric acid and fuming nitric acid is prepared.
-
2,6-Dichloropyridine is added portion-wise to the stirred acid mixture, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is heated to 65°C for 2 hours.
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water to precipitate the product.
-
The solid precipitate is collected by filtration and dried under a vacuum.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate eluent system to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid.[1]
Expected Yield: Approximately 3.0 g (46.0%).[1]
Signaling Pathways and Experimental Workflows
The synthesis of this compound from 2,6-dichloropyridine can be visualized as a linear sequence of reactions.
Caption: Proposed multi-step synthesis of this compound.
The experimental workflow for the initial nitration step involves a series of standard laboratory procedures.
Caption: Workflow for the synthesis of 2,6-dichloro-3-nitropyridine.
Further research is required to establish optimized and well-documented protocols for the reduction and Sandmeyer reaction steps to complete the synthesis of this compound. The development of a more direct and efficient synthesis route remains a valuable objective for future investigation.
References
Isomeric Effects on the Reactivity of Dichloropyridinols: A Comparative Guide for Researchers
The reactivity of dichloropyridinols in SNAr reactions is governed by a complex interplay of electronic and steric factors. The inherent electron-deficient nature of the pyridine ring, accentuated by the presence of two electron-withdrawing chlorine atoms, renders it susceptible to nucleophilic attack. The position of these chlorine atoms relative to the ring nitrogen and the hydroxyl group introduces significant variations in the reactivity of the different isomers.
Theoretical Basis for Reactivity
Nucleophilic aromatic substitution on pyridines proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing it.
-
Chlorine Substituents: The two chlorine atoms further enhance the electrophilicity of the pyridine ring through their inductive electron-withdrawing effect, making the carbon atoms they are attached to prime targets for nucleophilic attack. They also serve as good leaving groups.
-
Hydroxyl Substituent: The hydroxyl group (-OH) can exert both an electron-donating effect through resonance and an electron-withdrawing effect through induction. In its unionized form, the resonance effect generally dominates, leading to a deactivation of the ring towards nucleophilic attack. However, under basic conditions, the hydroxyl group is deprotonated to form a strongly electron-donating phenoxide-like group (-O⁻), which significantly deactivates the ring for SNAr. Furthermore, hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. The electronic properties of the pyridone tautomer can differ significantly from the hydroxypyridine form, influencing the overall reactivity.
Qualitative Comparison of Dichloropyridinol Isomer Reactivity in SNAr
The following table provides a qualitative prediction of the reactivity of various dichloropyridinol isomers towards nucleophilic substitution. The predictions are based on the principles of electronic activation and deactivation by the pyridine nitrogen and the hydroxyl group.
| Isomer | Structure | Predicted Reactivity at C-Cl Bonds | Rationale |
| 2,6-Dichloro-3-hydroxypyridine | ![]() | C6 > C2 : Both positions are ortho to the activating pyridine nitrogen. The hydroxyl group at C3 is expected to have a stronger deactivating resonance effect on the adjacent C2 position compared to the more distant C6 position. | |
| 2,6-Dichloro-4-hydroxypyridine | ![]() | Low reactivity at both C2 and C6 : Both positions are ortho to the activating pyridine nitrogen. However, the hydroxyl group at the para position (C4) strongly deactivates the entire ring towards nucleophilic attack through its electron-donating resonance effect. | |
| 3,5-Dichloro-2-hydroxypyridine | ![]() | C5 > C3 : Neither position is directly activated (ortho or para) by the pyridine nitrogen. The hydroxyl group at C2 will have a deactivating resonance effect, which is expected to be more pronounced at the ortho C3 position than the meta C5 position. | |
| 3,5-Dichloro-4-hydroxypyridine | ![]() | Moderate reactivity at C3 and C5 : Neither position is directly activated by the pyridine nitrogen. The hydroxyl group at C4 will exert a deactivating resonance effect, but its influence on the meta positions (C3 and C5) will be less pronounced than on ortho and para positions. |
Note: The actual reactivity can be influenced by the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
Detailed experimental protocols for the nucleophilic aromatic substitution of dichloropyridinols are scarce. However, the following protocols for related chloropyridines can be adapted. It is crucial to consider the potential for the hydroxyl group to react under basic conditions. Protection of the hydroxyl group may be necessary for certain transformations.
Protocol 1: General Procedure for Amination of a Dichloropyridinol
This protocol describes a general method for the reaction of a dichloropyridinol with an amine nucleophile.
Materials:
-
Dichloropyridinol isomer (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the dichloropyridinol isomer and the base.
-
Add the anhydrous solvent and stir the suspension.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis with a Dichloropyridinol
This protocol outlines a general method for the O-alkylation of the hydroxyl group of a dichloropyridinol. Note that under these conditions, nucleophilic substitution at the chloro-positions may also occur, depending on the specific isomer and reaction conditions.
Materials:
-
Dichloropyridinol isomer (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 - 1.5 eq)
-
Base (e.g., NaH, K₂CO₃, 1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the dichloropyridinol isomer and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reactivity Principles
The following diagrams illustrate the key electronic factors that govern the reactivity of dichloropyridinol isomers in nucleophilic aromatic substitution reactions.
Safety Operating Guide
Proper Disposal of 2,6-Dichloropyridin-3-ol: A Guide for Laboratory Professionals
The proper management and disposal of 2,6-Dichloropyridin-3-ol are critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, it requires handling as hazardous waste. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2][3]
Spill Management
In the event of a spill, immediate action is necessary to prevent dispersion and exposure.
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, absorb the spill using an inert material such as sand, vermiculite, or dry earth.[1][4]
-
Collect the absorbed material into a designated, sealed, and clearly labeled container for hazardous waste.
-
Ventilate and wash the spill area thoroughly once the cleanup is complete.[4]
-
Do not allow the chemical to enter drains or waterways.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all institutional, local, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Characterization and Segregation:
-
This compound waste is classified as hazardous due to its chemical structure as a halogenated organic compound.
-
This waste must be segregated as chlorinated organic waste.
-
It is critical to avoid mixing this waste with non-halogenated waste streams to ensure proper disposal and prevent dangerous reactions.[2] Do not mix with incompatible materials such as strong oxidizing agents.[4][6]
2. Waste Collection and Containerization:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be in good condition, free from cracks or rust.
-
Ensure the waste container is kept closed at all times, except when adding waste.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The full chemical name, "this compound," must be written out without abbreviations or chemical formulas.
-
If the container holds a mixture, list all constituents and their approximate percentages.
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to capture any potential leaks.[2]
-
Regularly inspect the storage area for any signs of leakage.
5. Disposal Request and Pickup:
-
Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.
-
Follow your institution's specific procedures for scheduling a waste pickup.
-
Disposal will be carried out by a licensed hazardous waste management company.[3]
Hazard Data Summary for Analogous Compound
While specific quantitative data for this compound is limited, the following table summarizes the hazards of the closely related compound, 2,6-Dichloropyridine, to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[6][7][8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[7][8] |
| Skin Irritation | Causes skin irritation.[6][7][8] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[7][8] |
| Eye Irritation | Causes serious eye irritation.[6][7][8] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8] |
| Environmental Hazards | May have severe hazards to water.[8] | Do not allow the chemical to enter drains or waterways.[1][5] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound via chemical degradation or neutralization are not detailed in the provided search results. The standard and required procedure is collection and disposal by a certified hazardous waste management service.
However, research into the bioremediation of related chlorinated pyridines exists. For instance, studies have shown that certain bacteria can degrade compounds like 3,5,6-trichloro-2-pyridinol, a primary degradation product of some pesticides.[9][10] Another study investigated the degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes, which involved hydroxylation of the pyridine ring.[11] These studies focus on environmental remediation and do not represent approved laboratory disposal methods but indicate potential future technologies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 2,6-Dichloropyridin-3-ol
Essential Safety and Handling Guide for 2,6-Dichloropyridin-3-ol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including other dichloropyridine derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedural steps outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on data from similar dichloropyridine compounds, this compound should be presumed to be hazardous. Potential hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
-
Harmful if Swallowed: May be harmful or toxic if swallowed.[3][5][6][7]
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the table below presents data for a closely related compound, 2,6-Dichloropyridine, to provide a frame of reference.
| Property | Value for 2,6-Dichloropyridine | Source |
| Molecular Formula | C₅H₃Cl₂N | |
| Molecular Weight | 147.99 g/mol | |
| Melting Point | 83-86 °C | |
| Flash Point | 110 °C (230 °F) | |
| Hazard Class | 6.1C (Combustible, acute toxic Cat. 3) |
Operational Plan for Safe Handling
A systematic approach is crucial when handling this compound. The following step-by-step procedure must be followed.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][2][8]
-
PPE Inspection: Before starting any work, inspect all Personal Protective Equipment (PPE) to ensure it is in good condition.
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected before use. | Prevents skin contact which may cause irritation.[1][8][10] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | Minimizes skin contact and contamination of personal clothing.[1][8][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust formation is likely or if working outside a fume hood. | Protects the respiratory tract from irritation due to dust or vapors.[1][8] |
Handling Procedure
-
Don PPE: Wear the specified PPE before handling the chemical.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][8]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[8]
-
Hygiene: Do not eat, drink, or smoke in the handling area. After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][6][8]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area.[2][6][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Collection
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and properly labeled hazardous waste container.[8]
Labeling
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[8]
Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal
-
Dispose of the hazardous waste through an approved waste disposal plant, following all applicable federal, state, and local environmental regulations.[1][2][3][6][7]
-
Contaminated clothing should be decontaminated or disposed of as hazardous waste; do not wash with regular laundry.[8][10]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




